7-Bromo-3-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRJYCUESJBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739775 | |
| Record name | 7-Bromo-3-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375108-29-4 | |
| Record name | 7-Bromo-3-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-3-fluoroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-3-fluoroquinoline
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active molecules, notably the fluoroquinolone class of antibiotics.[1][2] The strategic placement of a fluorine atom at the 3-position and a bromine atom at the 7-position provides two distinct points for synthetic modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds, while the fluorine atom can modulate the compound's electronic properties, metabolic stability, and binding interactions.[3] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and synthetic utility of this compound, designed for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature, typically supplied as a light-colored powder with a purity of 97% or higher.[4][5] Its stability allows for storage at ambient temperature in a sealed, dry environment.[3][4] The fundamental properties of this molecule are crucial for its handling, reaction setup, and interpretation of its biological activity.
Molecular Structure
The structure consists of a bicyclic quinoline system with a bromine substituent on the benzene ring and a fluorine substituent on the pyridine ring.
Caption: Molecular structure of this compound.
Key Chemical Data
A summary of essential quantitative data for this compound is presented below. These parameters are vital for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source |
| CAS Number | 1375108-29-4 | [4][5][6] |
| Molecular Formula | C₉H₅BrFN | [4][5] |
| Molecular Weight | 226.05 g/mol | [3][4] |
| Physical State | Solid | [5] |
| Boiling Point | 299.7 ± 20.0 °C (at 760 mmHg) | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| LogP (Computed) | 3.1364 | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC(=CC2=NC=C(C=C12)F)Br | [4] |
Spectroscopic Profile
Full characterization of this compound requires a suite of spectroscopic techniques. While specific experimental spectra are best obtained from the supplier or generated in-house, the expected features can be predicted based on the molecular structure and data from analogous compounds.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms will influence the chemical shifts of adjacent protons.
-
¹³C NMR: The carbon spectrum will display nine distinct signals for the quinoline carbons. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds. The carbon bonded to bromine (C7) will also be shifted accordingly. The analysis of ¹³C NMR chemical shifts can be a valuable tool in exploring property-property relationships for fluoroquinolone derivatives.[7]
-
¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds and will show a single resonance for the C3-fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 225 and 227).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹). A strong band corresponding to the C-F stretch (approx. 1000-1100 cm⁻¹) is also expected.[8]
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in its capacity to serve as a versatile building block.[3] The C7-Br bond is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis and drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position. This modification is a cornerstone strategy in the development of fluoroquinolone antibiotics, where the C7 substituent profoundly influences the antibacterial spectrum and potency.[1][11]
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This transformation is of paramount importance in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.[15] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the 7-position, providing access to a diverse range of novel quinoline derivatives for biological screening.
The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[13][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents).
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the mixture (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.
Applications in Drug Discovery and Development
The fluoroquinolone scaffold is a validated pharmacophore for antibacterial agents.[17] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17] The nature of the substituent at the C7 position is a key determinant of the drug's spectrum of activity, potency, and pharmacokinetic properties.[11] this compound is therefore a valuable starting material for generating libraries of novel fluoroquinolone analogues.[3]
Beyond antibacterial applications, the quinoline core is being explored for other therapeutic indications, including anticancer treatments.[18][19] Certain quinoline derivatives have shown activity against various cancer cell lines, often by inhibiting topoisomerases, which are also critical enzymes in human cells.[18] The ability to easily diversify the 7-position of the quinoline ring using this compound allows for the synthesis of targeted compounds for structure-activity relationship (SAR) studies in oncology research.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related bromoquinolines suggest it should be handled with care.[20]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20] Harmful if swallowed or in contact with skin.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its key attributes—a stable fluoroquinolone core and a reactive bromine handle—make it an ideal substrate for modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions provide a direct and efficient pathway to a vast chemical space of novel 7-substituted quinoline derivatives. For researchers in drug discovery, this compound serves as a valuable platform for generating candidate molecules with potential antibacterial, anticancer, and other therapeutic properties. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound CAS#: 1375108-29-4 [m.chemicalbook.com]
- 7. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-Bromo-3-fluoroquinoline: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 7-Bromo-3-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characteristics, reactivity, and its burgeoning role as a key intermediate in the synthesis of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as its metabolic stability, target binding affinity, and membrane permeability.[1]
The introduction of halogen atoms, particularly fluorine and bromine, has proven to be a highly effective strategy in modern drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This compound, with its distinct substitution pattern, is therefore a valuable building block for the synthesis of novel bioactive compounds.
Physicochemical Properties and Identification
A solid understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 1375108-29-4 | [2][3] |
| Molecular Formula | C₉H₅BrFN | [2][3] |
| Molecular Weight | 226.05 g/mol | [2][3] |
| Appearance | Likely a solid at room temperature | General knowledge |
| SMILES | C1=CC(=CC2=NC=C(C=C12)F)Br | [2] |
| InChI | InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | General knowledge |
Synthesis of this compound: A Plausible Approach
A potential starting material would be 4-bromo-2-fluoroaniline. The synthesis could proceed through the following conceptual steps:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the Gould-Jacobs reaction:
-
Step 1: Condensation. 4-bromo-2-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate (EMME) with heating to form the enamine intermediate. The reaction is typically carried out without a solvent or in a high-boiling solvent.
-
Step 2: Thermal Cyclization. The enamine intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether to effect cyclization to the 4-hydroxyquinoline derivative.
-
Step 3: Hydrolysis and Decarboxylation. The resulting ester is saponified with a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 4-hydroxy-7-bromo-3-fluoroquinoline.
-
Step 4: Deoxygenation. The 4-hydroxy group is then removed. This can be a challenging step and may require conversion of the hydroxyl group to a better leaving group (e.g., a chloride via POCl₃) followed by reductive dehalogenation.
Spectroscopic Characterization (Predicted)
1H NMR
The 1H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
13C NMR
The 13C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
FT-IR Spectroscopy
The FT-IR spectrum will likely display characteristic absorption bands for:
-
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)
-
C=C and C=N stretching vibrations of the quinoline ring (~1400-1600 cm⁻¹)
-
C-F stretching (~1000-1100 cm⁻¹)[5]
-
C-Br stretching (typically below 800 cm⁻¹)
Mass Spectrometry
The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] Fragmentation would likely involve the loss of HCN, Br, and F radicals or neutral molecules.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Caption: Reactivity of this compound and its applications.
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: for the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: for the formation of C-N bonds, introducing various amine functionalities.
-
Sonogashira Coupling: for the installation of alkyne moieties.
These reactions allow for the rapid diversification of the quinoline scaffold at the 7-position, a site known to be critical for the biological activity of many quinoline-based drugs.[7] The fluorine atom at the 3-position can also potentially undergo nucleophilic aromatic substitution under certain conditions.
This synthetic versatility makes this compound a valuable starting material for the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse substituents at the 7-position of the quinoline ring allows for the exploration of structure-activity relationships in targeting various kinases implicated in cancer.[8][9][10]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics is a prime example of the importance of the quinoline scaffold in antibacterial drug discovery.[11][12][13] this compound can serve as a precursor for novel fluoroquinolone analogues with potentially improved activity against resistant bacterial strains.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
As with any chemical, researchers should consult a comprehensive and up-to-date SDS before handling this compound.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its bromine and fluorine atoms provide orthogonal handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its utility can be inferred from the extensive body of literature on the synthesis and application of related halo-quinolines. As the quest for new and more effective therapeutic agents continues, the importance of versatile intermediates like this compound is poised to grow.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 7-Bromo-3-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract
7-Bromo-3-fluoroquinoline is a highly valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C-7 position provides a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom at the C-3 position can significantly modulate the compound's electronic properties, metabolic stability, and binding affinities. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers and professionals in drug development. We will focus on a strategy rooted in the classic Friedländer annulation, detailing the synthesis of key precursors and the final cyclization step. The causality behind experimental choices, detailed protocols, and potential challenges are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of this scaffold is a key strategy for developing new chemical entities with improved efficacy and tailored pharmacological profiles.
The target molecule, this compound, incorporates two key substituents that enhance its utility:
-
C-7 Bromo Group: This halogen serves as a highly effective synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, and amino moieties.
-
C-3 Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.
This guide delineates a practical, multi-step synthesis designed to construct this valuable intermediate with high fidelity.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The most direct and convergent approach to constructing the substituted quinoline core is the Friedländer synthesis .[2][3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Our retrosynthetic disconnection of this compound breaks the C2-C3 and N1-C8a bonds, leading to two key precursors:
-
2-Amino-4-bromobenzaldehyde (Precursor A) : An ortho-aminoaryl aldehyde that forms the benzene portion of the quinoline.
-
Ethyl 2-fluoro-3-oxobutanoate (Precursor B) : A β-ketoester that provides the atoms for the pyridine ring, installing the fluorine at the C-3 position.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway & Experimental Protocols
The following section details the step-by-step synthesis of each precursor and the final assembly of the target molecule. This workflow is designed to be a self-validating system, where the successful synthesis and purification of each intermediate confirm the viability of the subsequent step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Precursor A (2-Amino-4-bromobenzaldehyde)
The synthesis of this precursor requires a strategic approach, as direct bromination of 2-aminobenzaldehyde is not regioselective. A reliable method involves the reduction of a commercially available nitrated precursor, 4-bromo-2-nitrobenzaldehyde.[5][6]
Causality: The nitro group serves as a protecting group and a precursor to the required amine. Its strong electron-withdrawing nature deactivates the aromatic ring to prevent unwanted side reactions, and its reduction is a well-established, high-yielding transformation. Iron in acetic acid is a classic, cost-effective, and efficient method for this reduction, avoiding the need for high-pressure hydrogenation.
Experimental Protocol:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-nitrobenzaldehyde (23.0 g, 0.1 mol) and a 1:1 mixture of ethanol and glacial acetic acid (200 mL).
-
Reagent Addition: Add iron powder (28.0 g, 0.5 mol, 5 equivalents) portion-wise to the stirred solution. The addition may be exothermic; maintain a steady reaction rate.
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 50 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and water (100 mL). Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-amino-4-bromobenzaldehyde as a yellow solid.[5]
| Parameter | Value | Source |
| Starting Material | 4-Bromo-2-nitrobenzaldehyde | Commercial |
| Key Reagents | Iron Powder, Acetic Acid, Ethanol | Standard Lab |
| Expected Yield | ~40-60% | [5] |
| Purity | >95% after chromatography | Standard |
Part 2: Synthesis of Precursor B (Ethyl 2-fluoro-3-oxobutanoate)
This fluorinated β-ketoester is the key component for introducing the C-3 fluorine. It can be synthesized via a Claisen condensation between ethyl fluoroacetate and ethyl acetate using a strong base like sodium ethoxide.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction. Sodium ethoxide acts as a base to deprotonate the α-carbon of ethyl fluoroacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate. The fluorine atom at the α-position increases the acidity of the adjacent protons, facilitating enolate formation.
Experimental Protocol:
-
Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 0.2 mol) in absolute ethanol (100 mL).
-
Reagent Addition: Cool the sodium ethoxide solution to 0°C in an ice bath. Add a mixture of ethyl fluoroacetate (21.2 g, 0.2 mol) and ethyl acetate (17.6 g, 0.2 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate may form.
-
Workup: Cool the reaction mixture back to 0°C and carefully acidify with 2M hydrochloric acid until the pH is ~5-6.
-
Extraction: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to afford pure ethyl 2-fluoro-3-oxobutanoate.[7][8]
| Parameter | Value | Source |
| Starting Materials | Ethyl fluoroacetate, Ethyl acetate | Commercial |
| Key Reagents | Sodium Ethoxide (or Sodium Metal) | Standard Lab |
| Expected Yield | ~50-70% | Analogous Reactions |
| Boiling Point | ~183°C (lit.) | [8] |
Part 3: Final Assembly via Friedländer Annulation
With both precursors in hand, the final step is the acid-catalyzed condensation and cyclization to form the quinoline ring. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation, and using a Dean-Stark apparatus helps to drive the reaction to completion by removing water.[9]
Causality: The reaction proceeds via two potential mechanisms, but both involve an initial condensation (either aldol or Schiff base formation) followed by cyclization and dehydration.[2] The acid catalyst protonates the carbonyl oxygen of the β-ketoester, making it more electrophilic for the initial nucleophilic attack by the aniline. It also facilitates the subsequent dehydration steps that lead to the aromatic quinoline ring.
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-amino-4-bromobenzaldehyde (10.0 g, 0.05 mol), ethyl 2-fluoro-3-oxobutanoate (8.1 g, 0.055 mol, 1.1 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 10 mol%).
-
Solvent: Add toluene (120 mL) as the solvent.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 6-12 hours, or until TLC analysis indicates the complete consumption of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the acid catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
| Parameter | Value | Source |
| Starting Materials | Precursor A, Precursor B | Synthesized |
| Key Reagents | p-Toluenesulfonic acid, Toluene | Standard Lab |
| Expected Yield | ~60-80% | [9][10] |
| Product Form | Solid | Expected |
Characterization
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the presence and position of the hydrogen and fluorine atoms.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: To assess the purity of the final product.
Conclusion
This guide presents a comprehensive and scientifically grounded strategy for the synthesis of this compound. By leveraging a modified Friedländer annulation, this pathway provides a reliable method for constructing this valuable heterocyclic building block from readily accessible starting materials. The detailed protocols and mechanistic rationale offer researchers the necessary tools to confidently undertake this synthesis in a laboratory setting. The versatility of the final product as a synthetic intermediate opens numerous avenues for the development of novel compounds in the fields of drug discovery and materials science.
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Significance of 7-Bromo-3-fluoroquinoline
An In-Depth Technical Guide to the Physical and Spectral Properties of 7-Bromo-3-fluoroquinoline
Abstract: this compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom at the 7-position and a fluorine atom at the 3-position—creates a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the essential physical and spectral data for this compound, offering researchers and drug development professionals a detailed reference for its characterization and application. The methodologies for data acquisition are detailed, alongside expert interpretation to facilitate its use in synthetic chemistry and broader research contexts.
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, most notably in the areas of antimalarials (e.g., chloroquine) and kinase inhibitors (e.g., bosutinib). The introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.
-
Fluorine's Role: The highly electronegative fluorine atom at the 3-position can significantly alter the basicity of the quinoline nitrogen, influence metabolic stability by blocking potential sites of oxidation, and form key hydrogen bond interactions with biological targets.
-
Bromine's Utility: The bromine atom at the 7-position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse functional groups to build molecular complexity and explore structure-activity relationships (SAR).
This unique combination makes this compound a valuable building block for creating libraries of novel compounds for screening and development. Understanding its fundamental physical and spectral characteristics is the first critical step in its effective utilization.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is essential for its handling, purification, and formulation. The data presented below has been compiled from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1363223-38-9 | |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | |
| Appearance | Light yellow to white crystalline solid/powder | |
| Melting Point | 98.0 - 102.0 °C | |
| Purity | ≥97% (Typical) |
Expert Insights: The melting point range of 98-102 °C suggests a compound with good crystallinity and stability at room temperature, making it easy to handle and weigh for reactions. Its solid form is typical for aromatic compounds of this molecular weight. Solubility profiling is recommended for specific applications; it is expected to have good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO), and poor solubility in water.
Spectroscopic Characterization: A Multi-faceted Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of a molecule. The following sections detail the expected spectral data for this compound and explain the rationale behind the interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹⁹F NMR: Acquire data using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. Use a common fluorine standard like CFCl₃ (0 ppm) for external referencing.
-
¹³C NMR: Acquire a proton-decoupled spectrum to observe all carbon signals. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant(s) (J, Hz) |
| ~8.85 | d | 1H | H-2 | J(H,F) ≈ 2.0 Hz |
| ~8.11 | d | 1H | H-4 | J(H,F) ≈ 9.0 Hz |
| ~8.05 | d | 1H | H-8 | J(H,H) ≈ 2.0 Hz |
| ~7.80 | d | 1H | H-5 | J(H,H) ≈ 8.8 Hz |
| ~7.65 | dd | 1H | H-6 | J(H,H) ≈ 8.8, 2.0 Hz |
Interpretation: The proton spectrum is characterized by five distinct signals in the aromatic region (7.5-9.0 ppm).
-
H-2 and H-4: These protons on the fluorinated pyridine ring are the most deshielded. H-2 appears as a doublet due to coupling with the adjacent fluorine atom (meta coupling). H-4 also appears as a doublet with a larger coupling constant, characteristic of a para H-F coupling.
-
H-5, H-6, H-8: These protons on the brominated benzene ring form a distinct pattern. H-8 is a doublet due to meta coupling with H-6. H-5 is a doublet from ortho coupling to H-6. H-6 is a doublet of doublets, being coupled to both H-5 (ortho) and H-8 (meta).
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -125.0 to -128.0 | m |
Interpretation: The ¹⁹F NMR spectrum shows a single multiplet corresponding to the fluorine atom at the C-3 position. This multiplet arises from couplings to the adjacent protons, primarily H-2 and H-4. The specific chemical shift is characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
| Chemical Shift (δ, ppm) | Assignment | Key Feature |
| ~155 (d) | C-3 | Large C-F coupling (¹JCF ≈ 250 Hz) |
| ~148 (d) | C-2 | Smaller C-F coupling (²JCF) |
| ~147 | C-8a | Quaternary Carbon |
| ~138 (d) | C-4 | Smaller C-F coupling (³JCF) |
| ~132 | C-6 | CH |
| ~130 | C-5 | CH |
| ~129 | C-4a | Quaternary Carbon |
| ~122 | C-8 | CH |
| ~120 | C-7 | Quaternary Carbon, C-Br |
Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is C-3, which will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons adjacent to the fluorine (C-2 and C-4) will also show smaller C-F couplings. The C-7 signal, directly attached to bromine, will be shifted to approximately 120 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is particularly useful for halogenated compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Analysis: Acquire data in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Ion: [M+H]⁺
-
Expected m/z: 225.96, 227.96
-
Interpretation: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units, with almost equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule. The observed masses of 225.9600 for C₉H₆BrFN⁺ and 227.9580 for C₉H₆⁸¹BrFN⁺ confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Analyze the sample using an FTIR spectrometer.
-
Analysis: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C/C=N stretch | Quinoline Ring |
| 1250-1150 | C-F stretch | Aryl-Fluoride |
| 1100-1000 | C-Br stretch | Aryl-Bromide |
Interpretation: The IR spectrum will be dominated by peaks corresponding to the aromatic quinoline core. The most diagnostic peaks for this specific molecule are the strong C-F stretching vibration and the C-Br stretch, which confirm the presence of both halogen substituents.
Workflow and Data Integration
The characterization of this compound is a systematic process where each piece of data validates the others. The following diagram illustrates the logical workflow.
The Quinoline Chronicle: From Coal Tar to Cutting-Edge Cancer Therapies
An In-depth Technical Guide on the Discovery and History of Substituted Quinolines
Introduction: The Ubiquitous Scaffold
Quinoline, a seemingly simple bicyclic aromatic heterocycle, stands as a titan in the world of medicinal and industrial chemistry.[1][2] Composed of a benzene ring fused to a pyridine ring, its unique structural and electronic properties have made it a "privileged scaffold"—a molecular framework that has repeatedly proven to be a successful foundation for the development of potent therapeutic agents.[1][3] From the jungles of Peru, where its most famous natural derivative, quinine, was used to combat malaria, to modern oncology clinics where its synthetic descendants target specific cancer-driving enzymes, the history of quinoline is inextricably linked with major advancements in human health.[4][5] This guide provides a technical journey through the discovery, synthesis, and evolution of substituted quinolines, offering field-proven insights for researchers and drug development professionals.
Chapter 1: The Dawn of Quinoline - Discovery and Foundational Synthesis
The story of quinoline begins not in a pristine laboratory, but in the complex, dark mixture of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from this industrial byproduct, which he named "leukol" (white oil).[4][6] A few years later, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, which he called "Chinolein."[4] It would take several more decades for the scientific community to confirm that these were the same substance and to elucidate its structure—a benzene ring fused to a pyridine ring—a breakthrough credited to August Kekulé in 1869.[6][7]
This structural understanding unlocked the door to synthetic chemistry. The limited supply from coal tar was insufficient for widespread study, creating a demand for laboratory synthesis. This era gave rise to a series of eponymous reactions that remain fundamental to heterocyclic chemistry today.
The Classical Syntheses: A Comparative Overview
The late 19th century was a golden age for quinoline synthesis, with several key methods being developed in rapid succession.[8][9] These reactions were revolutionary, as they allowed chemists to construct the quinoline core from simple, acyclic precursors, enabling the creation of a vast array of substituted derivatives for the first time.
| Synthesis Method | Year | Key Reactants | Core Transformation | Causality and Field Insight |
| Skraup | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Cyclization of aniline with acrolein (formed in situ from glycerol dehydration) | The Skraup synthesis is robust and often high-yielding but can be violently exothermic. The use of a strong acid and oxidizing agent limits its application to substrates that can withstand these harsh conditions. It remains a go-to method for producing simple, unsubstituted or robustly substituted quinolines.[6][8][10] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | A more versatile variation of the Skraup, using pre-formed α,β-unsaturated carbonyls. | This method offers greater control over the substitution pattern on the pyridine ring compared to the Skraup synthesis. By choosing different α,β-unsaturated partners, chemists can directly install alkyl or aryl groups, making it a more flexible tool for structure-activity relationship (SAR) studies.[8][10] |
| Friedländer | 1882 | o-Aminoaryl Aldehyde/Ketone, Compound with an α-Methylene Group | Condensation followed by cyclodehydration between the two carbonyl-containing reactants. | The Friedländer synthesis is highly convergent and regiochemically unambiguous, as the substitution pattern is pre-defined in the starting materials. Its primary limitation is the availability of the required ortho-aminoaryl carbonyl compounds.[9][11] |
| Combes | 1888 | Aniline, β-Diketone, Acid Catalyst | Formation of a Schiff base followed by acid-catalyzed cyclization and dehydration. | The Combes synthesis is particularly useful for preparing 2,4-substituted quinolines. The choice of the β-diketone directly dictates the substituents at these positions, providing a predictable and powerful route for analog synthesis.[10][12] |
Featured Protocol: The Skraup Synthesis of Quinoline
This protocol describes the classic Skraup synthesis. It is a powerful but potentially hazardous reaction that must be conducted with extreme caution in a well-ventilated fume hood.
Objective: To synthesize quinoline from aniline and glycerol.
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate (FeSO₄·7H₂O) (optional, as a moderator)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 24 g of anhydrous glycerol and 19 g of aniline. Add 14 g of nitrobenzene to act as the oxidizing agent.
-
Acid Addition (Caution: Exothermic): Slowly and with vigorous stirring, add 50 mL of concentrated sulfuric acid to the mixture through the dropping funnel. The mixture will become hot. If the reaction becomes too vigorous, an ice bath can be used for cooling. Causality Note: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to the reactive intermediate, acrolein.
-
Heating and Reflux: Heat the mixture gently in the fume hood. Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 130°C) and maintain reflux for 3-4 hours. The solution will darken significantly.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 500 mL of water. Basify the acidic solution by slowly adding 40% NaOH solution until it is strongly alkaline (pH > 10). This step must be done with cooling in an ice bath as it is highly exothermic. Causality Note: Neutralization deprotonates the quinolinium salt, yielding the free base quinoline, and precipitates inorganic salts.
-
Extraction: Transfer the alkaline mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Distillation: The crude quinoline is purified by vacuum distillation to yield a colorless to pale yellow liquid.
Chapter 2: The Antimalarial Revolution - Quinine and its Synthetic Successors
The therapeutic potential of the quinoline scaffold was first realized through the natural product quinine.[13] Isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the Cinchona tree, quinine became the first effective treatment for malaria.[13][14][15] Its importance cannot be overstated; it was a strategic resource that enabled colonial expansion and saved countless lives.[16][17]
The complex structure of quinine made its total synthesis a formidable challenge, which was only formally accomplished in 1944 by Woodward and Doering.[13] However, the urgent need for antimalarials, especially during wartime, spurred the development of simpler, synthetic quinoline-based drugs.[18]
-
Pamaquine (1926): Developed in Germany, pamaquine was the first synthetic antimalarial agent.[19][20] While effective, it proved too toxic for widespread clinical use but served as a crucial proof-of-concept.[19][21]
-
Chloroquine (1934): Also synthesized in Germany, chloroquine was initially overlooked.[20][22] It was rediscovered and developed by American researchers during a massive World War II screening program.[18][21] Chloroquine was a landmark achievement: highly effective, relatively safe, and inexpensive to produce.[21] For decades, it was the frontline treatment and prophylactic against malaria until widespread resistance emerged.[21][22]
The development of these 4-aminoquinoline and 8-aminoquinoline drugs demonstrated that strategic substitution on the quinoline core could dramatically modulate biological activity, a principle that would guide drug discovery for generations.
Chapter 3: Beyond Malaria - The Rise of Quinolone Antibacterials
The next major chapter in the quinoline story was a result of serendipity. In the early 1960s, while attempting to synthesize chloroquine analogues, researchers discovered nalidixic acid , a compound with a related naphthyridone core.[23][24][25] It exhibited modest antibacterial activity, primarily against Gram-negative bacteria, and found a niche in treating urinary tract infections.[23][24]
This discovery laid the foundation for the quinolone class of antibiotics.[24][26] The critical breakthrough came with the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the core structure. This led to the second-generation fluoroquinolones , such as ciprofloxacin (marketed in 1987) and ofloxacin .[27][28] These modifications dramatically expanded the spectrum of activity to include Gram-positive bacteria and improved pharmacokinetic properties, transforming them into broad-spectrum antibiotics used for a wide range of systemic infections.[24][27][29]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[30][31] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[27][32]
-
Enzyme Function: These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for separating interlinked daughter chromosomes after replication.[32][33]
-
Inhibition: Fluoroquinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[32][34] This stabilized complex physically blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and the generation of lethal double-strand breaks.[30][31]
In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[32][33]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. du.edu.eg [du.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Quinine - Wikipedia [en.wikipedia.org]
- 14. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 15. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]
- 16. pmf.unizg.hr [pmf.unizg.hr]
- 17. pharmakina.com [pharmakina.com]
- 18. Conflicts of interest: the genesis of synthetic antimalarial agents in peace and war - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pamaquine - Wikipedia [en.wikipedia.org]
- 20. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 23. nbinno.com [nbinno.com]
- 24. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Antibiotic Quinolone history,classification,mechanism of action and adverse effect | PPT [slideshare.net]
- 27. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. thepharmajournal.com [thepharmajournal.com]
- 30. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of the 7-Bromo-3-fluoroquinoline Scaffold: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Derivatization, and Therapeutic Application of 7-Bromo-3-fluoroquinoline Analogs for Researchers, Scientists, and Drug Development Professionals.
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Within this privileged scaffold, strategic halogenation offers a powerful tool to modulate physicochemical properties and biological targets. This technical guide focuses on the this compound core, a promising but underexplored platform for the development of novel therapeutics. The introduction of a bromine atom at the 7-position and a fluorine atom at the 3-position creates unique electronic and steric properties, predisposing its derivatives to interact with a range of biological targets, from bacterial enzymes to protein kinases involved in oncogenesis.[3][4][5]
This document serves as an in-depth resource for researchers, providing a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound analogs. We will delve into plausible synthetic routes, explore its potential in developing targeted therapies, and provide detailed, field-proven experimental protocols to empower further research and development in this exciting area.
The this compound Core: A Strategic Starting Point
The this compound scaffold is a synthetically accessible and highly versatile starting material for drug discovery programs. The presence of two distinct halogen atoms at electronically different positions on the quinoline ring system opens up a wide range of possibilities for selective chemical modifications.
-
The 3-Fluoro Substituent: The fluorine atom at the C-3 position can enhance metabolic stability and influence the pKa of the quinoline nitrogen, potentially improving pharmacokinetic properties.[5]
-
The 7-Bromo Substituent: The bromine atom at the C-7 position is a key functional handle for introducing diverse chemical moieties via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity and selectivity.[5]
This dual-halogenation pattern makes this compound an attractive starting point for generating libraries of novel compounds for screening against various therapeutic targets.[3]
Synthesis of the this compound Core and its Derivatives
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be adapted from well-established quinoline syntheses, such as the Gould-Jacobs reaction.[6] This multi-step process would be followed by regioselective halogenation.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative (A Plausible General Method)
This protocol is a generalized adaptation based on established quinoline synthetic methodologies and is intended as a starting point for optimization by researchers.
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (via Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture to 120-140°C for 2 hours. The reaction can be monitored by the evolution of ethanol.
-
Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture and heat to 250°C for 30-60 minutes to induce cyclization.
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate intermediate.
-
Saponification and Decarboxylation: Reflux the intermediate in an excess of 10% aqueous sodium hydroxide for 2-3 hours. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid and heat it at its melting point until carbon dioxide evolution ceases to afford 7-bromo-4-hydroxyquinoline.
Step 2: Subsequent Halogenation and Derivatization (Illustrative)
-
Fluorination: The introduction of a fluorine atom at the C-3 position can be achieved using electrophilic fluorinating agents.
-
Chlorination: The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Derivatization at C-7: The bromo group at the C-7 position can be utilized for palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.
Therapeutic Applications: Targeting Kinase Signaling in Cancer
Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents, with many exhibiting inhibitory activity against key enzymes in oncogenic signaling pathways.[7][8][9] The this compound scaffold is a promising platform for developing inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[10][11][12]
The PI3K/Akt/mTOR Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Fluoroquinolone derivatives have been identified as potent inhibitors of PI3K.[14] Computational docking studies suggest that these compounds can fit into the ATP-binding pocket of the kinase, forming hydrogen bonds and π-cation interactions.[14] The this compound core can be systematically modified, particularly at the 7-position, to optimize interactions with the PI3K active site and enhance inhibitory potency and selectivity.
Structure-Activity Relationship (SAR) Insights
For quinoline-based kinase inhibitors, the substituents on the quinoline ring play a crucial role in determining potency and selectivity.[15][16][17]
-
N-1 Position: Small alkyl groups, such as cyclopropyl, are often favored for potent anticancer activity.[15]
-
C-7 Position: This position is a key site for modification to influence potency, spectrum of activity, and pharmacokinetic properties.[4][5] The introduction of various heterocyclic moieties at this position can lead to enhanced interactions with the target kinase.
-
C-8 Position: Substitution at this position can also impact activity, with halogen substituents sometimes leading to improved inhibitory effects.[4]
The this compound scaffold provides a unique combination of these key positions for strategic modification.
Biological Evaluation of this compound Derivatives
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the IC₅₀ of a test compound against a specific kinase using a commercially available kit such as the ADP-Glo™ Kinase Assay.[10]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound derivative (test compound)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Presentation
The following table illustrates the type of data that can be generated from such assays, showing the inhibitory activity of hypothetical this compound derivatives against PI3Kα.
| Compound ID | C-7 Substituent | PI3Kα IC₅₀ (nM) |
| BFC-001 | -H | >10,000 |
| BFC-002 | 4-Methylpiperazin-1-yl | 520 |
| BFC-003 | Morpholino | 250 |
| BFC-004 | 3-Aminopyrrolidin-1-yl | 85 |
| Reference | Wortmannin | 5 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Given the well-established antibacterial properties of the broader fluoroquinolone class, it is prudent to evaluate novel this compound derivatives for antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7]
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Inoculum Preparation: From a fresh agar plate, suspend 3-5 bacterial colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first column of wells and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the final column.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of bromo and fluoro substituents provides a unique chemical handle for generating diverse libraries of compounds for screening against a wide range of biological targets. The demonstrated potential of related fluoroquinolones to inhibit key oncogenic kinases like PI3K warrants a focused investigation into derivatives of this specific core.
Future research should concentrate on:
-
Elucidation of a robust and scalable synthesis for the this compound core.
-
Systematic derivatization at the C-7 position to explore the structure-activity relationship for kinase inhibition and anticancer activity.
-
Broad biological screening of new analogs against a panel of kinases and cancer cell lines.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.
By leveraging the principles of medicinal chemistry and established biological evaluation protocols, the this compound platform holds significant potential for the discovery and development of next-generation targeted therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. This compound [myskinrecipes.com]
- 4. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Application of 7-Bromo-3-fluoroquinoline for Advanced Research
This guide provides an in-depth technical overview of 7-Bromo-3-fluoroquinoline (CAS No. 1375108-29-4), a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, identify reputable commercial suppliers, discuss critical quality control parameters, and delve into its applications in modern drug discovery, supported by plausible synthetic methodologies and safety considerations.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a substituted quinoline, a heterocyclic scaffold of immense importance in pharmaceutical sciences. The quinoline core is a feature of numerous approved drugs, and its derivatives are continuously explored for new therapeutic applications. The specific substitution pattern of this molecule offers a unique combination of reactive sites and physicochemical properties. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom at the 3-position can enhance metabolic stability, improve binding affinity, and modulate the basicity of the quinoline nitrogen. This strategic combination makes this compound a valuable starting material for the synthesis of novel compounds with potential biological activity.
Fluoroquinolones, a class of antibiotics, are a prime example of the therapeutic relevance of this scaffold. While this compound is not an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of new investigational drugs.[1][2] The modification of the quinoline core is a key strategy in the development of next-generation therapeutics, including novel antibacterial and anticancer agents.[2][3]
Physicochemical Properties and Commercial Availability
Accurate characterization of a starting material is fundamental to reproducible research. Below are the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1375108-29-4 | [4][5] |
| Molecular Formula | C₉H₅BrFN | [4] |
| Molecular Weight | 226.05 g/mol | [4] |
| Appearance | Solid (typically off-white to brown) | Inferred from related compounds |
| Purity | ≥97% (typical) | [4] |
| Storage | Room temperature, in a dry, dark place | [5] |
Commercial Suppliers
Several reputable chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider not only the price but also the available documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), as well as the stated purity and analytical methods used for its determination.
| Supplier | Product Number | Stated Purity | Availability |
| ChemScene | CS-0060432 | ≥97% | In Stock |
| BLD Pharm | BD139475 | ≥97% | In Stock |
| Fluorochem | F332471 | 97% | In Stock |
| MySkinRecipes | 87700 | 97% | 10-20 days |
It is highly recommended to request a lot-specific Certificate of Analysis before purchase to verify the purity and obtain detailed analytical data.
Quality Control and Analytical Validation: A Self-Validating System
For a building block like this compound, ensuring its identity and purity is paramount. A trustworthy supplier will provide a comprehensive Certificate of Analysis detailing the results of various analytical tests. The following workflow represents a robust quality control process for such a chemical intermediate.
Caption: A typical quality control workflow for a chemical intermediate.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule. The proton NMR of this compound should show characteristic signals for the aromatic protons, and the carbon NMR will confirm the number of unique carbon environments.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. An HPLC chromatogram will show the main peak for this compound and any impurity peaks. The purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 226.05 g/mol .
-
Gas Chromatography-Headspace (GC-HS): Used to identify and quantify any residual solvents from the synthesis and purification process.
-
Karl Fischer Titration: Determines the water content in the material.
Many suppliers, such as BLD Pharm, indicate the availability of NMR, HPLC, and LC-MS data, which is a hallmark of a reliable source.[5]
Plausible Synthetic Pathway
Caption: A plausible synthetic pathway for this compound.
Exemplary Experimental Protocol:
Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline
-
A mixture of 3-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate.
-
The intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce thermal cyclization.
-
Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane.
Step 2: Synthesis of 7-Bromo-4-chloroquinoline
-
7-Bromo-4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
The product is then filtered, washed with water, and can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
7-Bromo-4-chloroquinoline is subjected to a nucleophilic aromatic substitution reaction to replace the chlorine with fluorine. This is a challenging step due to the deactivating effect of the quinoline nitrogen.
-
A more plausible approach is the electrophilic fluorination of a suitable precursor. For instance, a lithiated intermediate of a protected 7-bromoquinoline could be treated with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
Disclaimer: This is a proposed synthetic route based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for creating novel therapeutic agents.
-
Antibacterial Agents: The fluoroquinolone scaffold is a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[1] By using this compound as a starting material, novel analogs can be synthesized with modified substituents at the 7-position to potentially overcome existing resistance mechanisms or broaden the spectrum of activity.
-
Anticancer Agents: There is growing interest in repurposing fluoroquinolones as anticancer agents.[3] These compounds have been shown to inhibit eukaryotic topoisomerase II, an enzyme crucial for cancer cell proliferation. The 7-bromo position allows for the introduction of pharmacophores known to interact with cancer-related targets, opening avenues for the development of novel oncology drugs.
-
Other Therapeutic Areas: The versatile chemistry of the quinoline ring system allows for its exploration in a wide range of other therapeutic areas, including antiviral, antifungal, and anti-inflammatory applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial searches, data from closely related compounds like 7-bromoquinoline and other halogenated quinolines can provide guidance on necessary precautions.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the supplier-provided Safety Data Sheet for the most accurate and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and medicinal chemistry. Its unique substitution pattern provides researchers with the tools to create diverse libraries of molecules for biological screening. By sourcing this material from reputable suppliers who provide comprehensive analytical data, and by adhering to safe handling practices, researchers can confidently incorporate this promising intermediate into their research and development programs, paving the way for the discovery of the next generation of therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 1375108-29-4|this compound|BLD Pharm [bldpharm.com]
- 6. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 7-Bromo-3-fluoroquinoline in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-3-fluoroquinoline, a key building block in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility and presents a detailed experimental protocol for its empirical determination.
Introduction: The Significance of this compound and its Solubility
This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₅BrFN.[2][3] Its structure, featuring a quinoline core substituted with both bromine and fluorine atoms, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1] The bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in a laboratory and industrial setting. Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and formulation of final products. In drug discovery, poor solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy. Therefore, a thorough characterization of its solubility profile is a critical first step in its application.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This rule is predicated on the idea that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is therefore dependent on its molecular structure and the properties of the solvent.
Molecular Polarity Analysis:
This compound possesses a moderately polar structure. The quinoline core itself is a heterocyclic aromatic system containing a nitrogen atom, which introduces a dipole moment. The electronegative fluorine and bromine atoms further contribute to the molecule's polarity. However, the largely non-polar aromatic rings constitute a significant portion of the molecule. This dual character suggests that this compound will exhibit preferential solubility in solvents of moderate to high polarity.
-
Expected Solubility:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which can engage in dipole-dipole interactions. Alcohols like ethanol and methanol are also expected to be good solvents due to their ability to form hydrogen bonds with the nitrogen atom of the quinoline ring.
-
Moderate Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane (DCM).
-
Low Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene, where the primary intermolecular forces are weak van der Waals forces.
-
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative solubility data for this compound, an empirical determination is necessary. The following protocol outlines a robust method for accurately measuring its solubility in a range of organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
A selection of organic solvents (analytical grade or higher) of varying polarities (e.g., DMSO, ethanol, acetone, ethyl acetate, DCM, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of glass vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a minimum of 24 hours. This extended period ensures that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid pellet.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Anticipated Solubility Data
While specific experimental data is not publicly available, the following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. These are predictive values based on chemical principles.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |
| Ethanol | Polar Protic | High | Hydrogen bonding with the quinoline nitrogen and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderate to High | Good balance of polar and non-polar characteristics. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | Can engage in dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate | Ester functionality offers some polarity. |
| Toluene | Non-polar Aromatic | Low to Moderate | Pi-pi stacking interactions with the aromatic rings may provide some solubility. |
| Hexane | Non-polar Aliphatic | Low | Primarily weak van der Waals forces, insufficient to overcome the solute-solute interactions.[4] |
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol, researchers can confidently ascertain the solubility profile of this important chemical intermediate. The provided methodology ensures accuracy and reproducibility, enabling informed decisions in process development, formulation, and a wide range of research applications.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-3-fluoroquinoline
Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, halogenated quinolines serve as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them indispensable building blocks for a diverse array of functional molecules. Among these, 7-Bromo-3-fluoroquinoline stands out as a compound of significant interest. The strategic placement of the bromine and fluorine atoms on the quinoline core offers multiple avenues for further chemical modification, making it a valuable precursor in the synthesis of novel pharmaceutical agents and advanced materials.
A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization. This technical guide provides a comprehensive exploration of its spectroscopic characterization, employing the synergistic triad of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As Senior Application Scientist, my objective is to not only present the spectral data but to also delve into the causal relationships between the molecular structure and the observed spectroscopic signals. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to aid in the unambiguous identification and quality assessment of this important synthetic intermediate.
The molecular structure of this compound, with the IUPAC numbering convention, is presented below:
Figure 1. Chemical Structure of this compound.
Part 1: Mass Spectrometry (MS) - Elucidating the Molecular Weight and Fragmentation Pathway
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. For this compound (C₉H₅BrFN), the mass spectrum provides unequivocal confirmation of its elemental composition and connectivity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard and robust method for the analysis of relatively small, volatile organic molecules like this compound is Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺˙).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
Data Presentation: Predicted Mass Spectrum
The expected mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z | Predicted Ion | Relative Abundance (%) | Interpretation |
| 225 | [M]⁺˙ (with ⁷⁹Br) | ~100 | Molecular ion |
| 227 | [M+2]⁺˙ (with ⁸¹Br) | ~98 | Isotopic peak of the molecular ion |
| 198 | [M-HCN]⁺˙ | Moderate | Loss of hydrogen cyanide from the quinoline ring |
| 146 | [M-Br]⁺ | Moderate | Loss of the bromine atom |
| 119 | [C₈H₅F]⁺ | Low | Fragment resulting from the loss of Br and HCN |
Interpretation and Mechanistic Insights
The most critical feature of the mass spectrum is the molecular ion peak. For this compound, we expect to see two peaks of almost equal intensity at m/z 225 and 227, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This distinctive isotopic signature is a hallmark of a monobrominated compound.
The fragmentation pattern provides further structural confirmation. The quinoline ring is a stable aromatic system, but under the high energy of EI, it can undergo characteristic fragmentation. A common fragmentation pathway for quinolines is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would result in a fragment ion at m/z 198 (from the ⁷⁹Br-containing molecular ion).
Another significant fragmentation pathway is the cleavage of the C-Br bond, leading to the loss of a bromine radical. This would generate a fragment ion at m/z 146. The relative stability of the resulting aryl cation influences the abundance of this peak.
Visualization: Fragmentation Pathway
The logical flow of the fragmentation process can be visualized as follows:
Caption: Predicted EI-MS fragmentation of this compound.
Part 2: Infrared (IR) Spectroscopy - Probing the Functional Groups and Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. An IR beam is passed through the crystal, and it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Data Presentation: Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic C-H and C=C bonds, as well as the C-F and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H bonds |
| 1620-1580 | Medium-Strong | C=C stretch | Aromatic ring stretching |
| 1500-1400 | Medium-Strong | C=C stretch | Aromatic ring stretching |
| 1250-1150 | Strong | C-F stretch | Carbon-fluorine bond |
| 850-750 | Strong | C-H bend | Out-of-plane bending of aromatic C-H bonds |
| 650-550 | Medium | C-Br stretch | Carbon-bromine bond |
Interpretation and Structural Correlation
The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the C-H stretching vibrations of the aromatic quinoline ring. The characteristic C=C stretching vibrations of the aromatic system are expected to appear as a series of bands in the 1620-1400 cm⁻¹ range.
The most diagnostic peaks for this molecule are those corresponding to the carbon-halogen bonds. The C-F stretching vibration typically gives rise to a strong absorption band in the 1250-1150 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring. The C-Br stretching vibration is found at lower wavenumbers, typically in the 650-550 cm⁻¹ region.
The substitution pattern on the benzene ring portion of the quinoline can often be inferred from the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, a characteristic pattern of absorption bands is expected.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A series of radiofrequency pulses are applied to excite the nuclei of interest (¹H, ¹³C, ¹⁹F).
-
Signal Detection and Processing: The relaxation of the excited nuclei induces a current in the detector coil. This free induction decay (FID) signal is then subjected to a Fourier transform to generate the NMR spectrum.
Data Presentation: Predicted NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |
| H-2 | 8.5 - 8.7 | d | J(H-2, F-3) ≈ 2-3 | Doublet due to coupling with the fluorine at C-3. |
| H-4 | 7.9 - 8.1 | d | J(H-4, F-3) ≈ 4-5 | Doublet due to coupling with the fluorine at C-3. |
| H-5 | 7.7 - 7.9 | d | J(H-5, H-6) ≈ 8-9 | Ortho coupling to H-6. |
| H-6 | 7.5 - 7.7 | dd | J(H-6, H-5) ≈ 8-9, J(H-6, H-8) ≈ 2 | Doublet of doublets due to ortho coupling to H-5 and meta coupling to H-8. |
| H-8 | 8.0 - 8.2 | d | J(H-8, H-6) ≈ 2 | Meta coupling to H-6. |
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Interpretation |
| C-2 | 145 - 150 | d, J(C-2, F-3) ≈ 10-15 Hz | Downfield due to proximity to nitrogen and fluorine. |
| C-3 | 155 - 160 | d, ¹J(C-3, F-3) ≈ 240-260 Hz | Directly attached to fluorine, large one-bond coupling constant. |
| C-4 | 120 - 125 | d, J(C-4, F-3) ≈ 20-25 Hz | Two-bond coupling to fluorine. |
| C-4a | 128 - 132 | s | Quaternary carbon. |
| C-5 | 125 - 130 | s | |
| C-6 | 130 - 135 | s | |
| C-7 | 120 - 125 | s | Attached to bromine, chemical shift influenced by heavy atom effect. |
| C-8 | 130 - 135 | s | |
| C-8a | 148 - 152 | s | Quaternary carbon adjacent to nitrogen. |
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |
| F-3 | -120 to -130 | ddd | J(F-3, H-2), J(F-3, H-4), J(F-3, C-3), etc. | The chemical shift is referenced to CFCl₃. The multiplicity will be complex due to couplings with nearby protons and carbons. |
Interpretation and Structural Elucidation
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will be coupled to the fluorine at C-3, resulting in doublets. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit a coupling pattern consistent with a 1,2,4-trisubstituted system. Specifically, H-6 will appear as a doublet of doublets due to coupling with its ortho neighbor H-5 and its meta neighbor H-8.
The ¹³C NMR spectrum will show nine signals. The carbon directly attached to the fluorine (C-3) will be the most informative, appearing as a doublet with a very large one-bond C-F coupling constant (¹J(C-F)). The adjacent carbons (C-2 and C-4) will also show smaller C-F couplings. The carbon attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.
The ¹⁹F NMR will show a single resonance, and its multiplicity will be a result of couplings to H-2 and H-4. This provides definitive evidence for the position of the fluorine atom.
Visualization: Key NMR Correlations
The key through-bond correlations that are essential for structure confirmation can be visualized.
Caption: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in this compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle:
-
MS confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern.
-
IR identifies the key functional groups, notably the aromatic C-H, C=C, C-F, and C-Br bonds.
-
NMR provides the definitive connectivity of the carbon-hydrogen framework and the precise location of the fluorine and bromine substituents.
This in-depth guide serves as a valuable resource for researchers, enabling the confident identification and quality control of this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical science.
Methodological & Application
Application Note: A Strategic Synthesis of 7-Bromo-3-fluoroquinoline from 3-Bromoaniline
Introduction
Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among these, fluoroquinolines have emerged as a critical class of synthetic broad-spectrum antibiotics. The introduction of a fluorine atom, particularly at the C-3 position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The 7-bromo-3-fluoroquinoline scaffold is a valuable building block for the synthesis of novel therapeutic agents, enabling further structural diversification through cross-coupling reactions at the bromine-substituted position.[1]
This application note provides a detailed, multi-step protocol for the synthesis of this compound, commencing with the readily available starting material, 3-bromoaniline. The described pathway is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a logical and robust approach to this important heterocyclic intermediate.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically designed in a three-stage process that ensures high regioselectivity and incorporates the desired substituents in a controlled manner. The chosen pathway begins with the construction of the core quinolone ring system, followed by functional group manipulations to arrive at the final product.
The key considerations for this strategy are:
-
Starting Material Selection : 3-Bromoaniline is selected as the starting material to ensure the bromine atom is positioned at the C-7 position of the final quinoline ring. Electrophilic aromatic substitution during the cyclization step is directed to the para-position of the amino group, which corresponds to the C-7 position in the resulting quinoline.
-
Fluorine Incorporation : To circumvent the challenges of direct fluorination on a pre-formed quinoline ring, a C3-synthon already containing the fluorine atom is utilized in the initial condensation step. This approach provides excellent control over the placement of the fluoro group at the C-3 position.
The overall synthetic workflow is depicted below:
Caption: High-level overview of the three-stage synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2-fluoro-3-(3-bromoanilino)acrylate (Intermediate C)
This initial step involves a condensation reaction between 3-bromoaniline and diethyl 2-fluoromalonate. The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the ester carbonyls, followed by elimination to form an enamine intermediate. This is a crucial step that incorporates both the bromine and fluorine substituents into a single molecule poised for cyclization.
Materials:
-
3-Bromoaniline (1.0 eq)
-
Diethyl 2-fluoromalonate (1.1 eq)
-
Triethyl orthoformate (used as a reagent and solvent)
-
Acetic anhydride (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline and triethyl orthoformate.
-
Add a catalytic amount of acetic anhydride to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Add diethyl 2-fluoromalonate to the reaction mixture and continue to reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 2-fluoro-3-(3-bromoanilino)acrylate.
Stage 2: Synthesis of 7-Bromo-3-fluoro-4-hydroxyquinoline (Intermediate D)
This stage employs a high-temperature thermal cyclization, a variant of the Gould-Jacobs reaction, to construct the quinolone core.[2] The anilinoacrylate intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by elimination to form the heterocyclic ring.
Caption: Simplified mechanism of the thermal cyclization step.
Materials:
-
Ethyl 2-fluoro-3-(3-bromoanilino)acrylate (1.0 eq)
-
Dowtherm A (or diphenyl ether) as a high-boiling solvent
Procedure:
-
In a round-bottom flask suitable for high-temperature reactions, add the ethyl 2-fluoro-3-(3-bromoanilino)acrylate.
-
Add a sufficient volume of Dowtherm A to create a stirrable slurry.
-
Heat the mixture with vigorous stirring to approximately 250 °C. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude 7-bromo-3-fluoro-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Stage 3: Synthesis of this compound (Final Product F)
The final stage involves the removal of the 4-hydroxy group. This is accomplished in a two-step sequence: conversion of the hydroxyl group to a more reactive chloro group, followed by reductive dechlorination.
3a. Synthesis of 7-Bromo-4-chloro-3-fluoroquinoline (Intermediate E)
Materials:
-
7-Bromo-3-fluoro-4-hydroxyquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, used as reagent and solvent)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 7-bromo-3-fluoro-4-hydroxyquinoline to an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude 7-bromo-4-chloro-3-fluoroquinoline can be purified by recrystallization or column chromatography.
3b. Synthesis of this compound (Final Product F)
Materials:
-
7-Bromo-4-chloro-3-fluoroquinoline (1.0 eq)
-
Palladium on carbon (Pd/C, 10% w/w) (catalytic amount)
-
Ammonium formate or hydrogen gas (H₂)
-
Ethanol or methanol as solvent
Procedure:
-
Dissolve 7-bromo-4-chloro-3-fluoroquinoline in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
If using ammonium formate, add it in excess (3-5 eq) and heat the mixture to reflux for 1-2 hours.
-
If using hydrogen gas, subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Summary
The following table summarizes the key parameters for each step of the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Bromoaniline | Diethyl 2-fluoromalonate, Triethyl orthoformate | Triethyl orthoformate | Reflux | 6-9 | 70-80 |
| 2 | Ethyl 2-fluoro-3-(3-bromoanilino)acrylate | - | Dowtherm A | 250 | 0.5-1 | 80-90 |
| 3a | 7-Bromo-3-fluoro-4-hydroxyquinoline | POCl₃, DMF (cat.) | POCl₃ | Reflux | 2-4 | 85-95 |
| 3b | 7-Bromo-4-chloro-3-fluoroquinoline | Pd/C, H₂ or HCOONH₄ | Ethanol | RT or Reflux | 1-4 | 90-98 |
Safety and Handling
-
3-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry fume hood with appropriate PPE, including acid-resistant gloves.
-
High-Temperature Reactions: The cyclization step is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated area, away from ignition sources, and use appropriate hydrogenation equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
The Strategic deployment of 7-Bromo-3-fluoroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this esteemed class of heterocycles, 7-Bromo-3-fluoroquinoline emerges as a highly valuable and strategic building block for the synthesis of novel therapeutic agents. The presence of a fluorine atom at the 3-position and a bromine atom at the 7-position offers orthogonal reactivity, paving the way for selective and diverse chemical modifications. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its key transformations.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrFN | --INVALID-LINK-- |
| Molecular Weight | 226.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 299.7±20.0 °C at 760 mmHg | --INVALID-LINK-- |
| Storage | Room temperature, sealed, dry | --INVALID-LINK-- |
Safety and Handling:
The Quinoline Core in Drug Discovery: A Legacy of Therapeutic Success
The quinoline ring system is a recurring motif in a multitude of drugs spanning various therapeutic areas. From the pioneering antimalarial quinine to modern antibiotics and anticancer agents, the versatility of the quinoline scaffold is well-documented.[3][4] The development of fluoroquinolone antibiotics, in particular, has revolutionized the treatment of bacterial infections.[5][6] These agents primarily exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[6][7]
Strategic Importance of this compound
The strategic placement of the bromo and fluoro substituents on the quinoline core of this compound makes it a particularly attractive starting material for several reasons:
-
Orthogonal Reactivity: The bromine atom at the 7-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, and amino functionalities.
-
Modulation of Physicochemical Properties: The fluorine atom at the 3-position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties.
-
Access to Novel Chemical Space: The unique substitution pattern of this compound provides a gateway to novel classes of quinoline derivatives that are not readily accessible through other synthetic routes. This allows for the exploration of new structure-activity relationships (SAR).
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules. The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[3][8][9] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands may be explored for optimization.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often a good starting point due to their moderate strength.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[6][10][11][12][13] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, offering a powerful tool for introducing nitrogen-containing functionalities.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective in promoting the catalytic cycle.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
-
Anhydrous and Degassed Solvent: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, the use of anhydrous and degassed solvents is essential.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Applications in Medicinal Chemistry: Building on the Fluoroquinolone Legacy
While specific, publicly available examples of drug candidates derived directly from this compound are limited in the reviewed literature, the extensive research on related fluoroquinolones provides a strong rationale for its application in several therapeutic areas.
Anticancer Agents
The quinoline scaffold is a key feature in several approved and investigational anticancer drugs. For instance, a patent describes the use of 3-bromo-7-hydroxyquinoline as an intermediate for the synthesis of potent PRMT5 inhibitors, highlighting the potential of 3-bromo-quinoline derivatives in oncology.[14] Furthermore, modifications at the C-7 position of the fluoroquinolone core are known to significantly impact their biological activity, including potential anticancer effects.[7][15] The ability to introduce diverse substituents at the 7-position of this compound via cross-coupling reactions opens up avenues for the development of novel kinase inhibitors and other targeted cancer therapies.
Antibacterial Agents
The fluoroquinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades.[2][16] Structure-activity relationship (SAR) studies have consistently shown that the substituent at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency of these compounds.[2][16] The synthesis of novel 7-amino-substituted fluoroquinolones from this compound via Buchwald-Hartwig amination is a promising strategy for developing new antibacterial agents with improved activity against resistant strains.
Conclusion and Future Perspectives
This compound represents a strategically important and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the selective and efficient synthesis of a wide range of novel quinoline derivatives. While the full potential of this scaffold is still being explored, the established importance of the quinoline core and the C-7 position in drug design strongly suggests that this compound will continue to be a valuable tool for the discovery of new therapeutic agents. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged and is expected to yield exciting new discoveries in the field of medicinal chemistry.
References
- 1. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the N-alkylation of 7-Bromo-3-fluoroquinoline
Experimental Procedure for the N-Alkylation of 7-Bromo-3-fluoroquinoline
Introduction: The Significance of N-Alkylated Quinolines
N-alkylated quinolinium salts are a pivotal class of heterocyclic compounds within medicinal chemistry and drug development. Their core structure is a recurring motif in a wide array of pharmacologically active molecules, demonstrating anticancer, antibacterial, and antiviral properties. The quaternization of the quinoline nitrogen atom not only modifies the molecule's steric and electronic profile but also often enhances its solubility and biological activity. This makes the development of efficient and selective N-alkylation strategies a critical endeavor for synthetic and medicinal chemists. This document provides a detailed protocol for the N-alkylation of this compound, a substrate bearing both electron-withdrawing and halogen substituents, which are common features in modern pharmaceutical candidates.
Reaction Overview and Mechanism
The N-alkylation of a quinoline is a classic example of a nucleophilic substitution reaction, specifically an SN2 type reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkylated quinolinium salt.
The reaction rate and success are influenced by several key factors:
- Nucleophilicity of the Quinoline: The electron density on the nitrogen atom is crucial. Electron-withdrawing groups on the quinoline ring, such as the bromo and fluoro substituents in this compound, decrease the nucleophilicity of the nitrogen, potentially slowing the reaction.
- Nature of the Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Primary alkyl halides are generally more reactive and less sterically hindered than secondary or tertiary halides.
- Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed as they can solvate the resulting cation and do not interfere with the nucleophile.
- Temperature: Heating the reaction mixture often increases the rate of reaction, particularly for less reactive substrates.
Experimental Workflow
dot
dig
Suzuki coupling reactions with 7-Bromo-3-fluoroquinoline
An In-Depth Guide to the Suzuki Coupling Reaction with 7-Bromo-3-fluoroquinoline: Protocols and Mechanistic Insights
For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The synthetic diversification of this core is paramount for fine-tuning molecular properties and optimizing interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool in the synthetic chemist's arsenal.[1][2]
This guide provides a detailed exploration of the Suzuki coupling reaction as applied to this compound. The bromine atom at the C7 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling, while the fluorine atom at C3 modulates the electronic properties of the heterocyclic system. Herein, we delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present data-driven insights to aid in reaction optimization and troubleshooting.
The Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organic halide or triflate.[2][3] The process is a catalytic cycle that can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts itself into the carbon-halogen bond (in this case, the C-Br bond of this compound). This step oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.[3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][3] The presence of an electron-withdrawing fluorine atom on the quinoline ring can facilitate this rate-limiting step.[6]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. A base is critically required for this step.[7] The base activates the organoboron compound, typically by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the palladium complex.[2]
-
Reductive Elimination : In the final step, the two organic groups (the quinoline and the group from the boronic acid) coupled on the palladium(II) center are eliminated to form the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][4]
Optimizing Reaction Components
The success of a Suzuki coupling with this compound hinges on the judicious selection of the catalyst, base, and solvent system. Heteroaromatic halides can be challenging substrates, often requiring more specialized conditions than simple aryl halides.
| Component | Options & Considerations | Rationale & Expert Insights |
| Palladium Pre-catalyst | • Pd(PPh₃)₄• Pd(OAc)₂• Pd₂(dba)₃• PdCl₂(dppf) | Pd(PPh₃)₄: Can often be used directly but may be sensitive to air/moisture. Pd(OAc)₂ / Pd₂(dba)₃: Stable sources of Pd(0) that require an external ligand. This allows for greater flexibility in tuning reactivity.[3][7] PdCl₂(dppf): An air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. It is often a robust choice for heteroaryl couplings.[8] |
| Ligand | • PPh₃ (Triphenylphosphine)• P(t-Bu)₃ (Tri-tert-butylphosphine)• Buchwald Ligands (e.g., SPhos, XPhos)• dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PPh₃: A standard, inexpensive ligand, but may not be effective for less reactive substrates. P(t-Bu)₃: A bulky, electron-rich ligand that promotes oxidative addition and is effective for coupling aryl chlorides and bromides.[7] Buchwald Ligands: Highly effective, specialized ligands known for promoting difficult couplings, including those involving heteroaryl halides, at low catalyst loadings.[9] dppf: A bidentate ligand that provides good catalyst stability and is widely successful in a variety of cross-coupling reactions.[10] |
| Base | • Na₂CO₃, K₂CO₃, Cs₂CO₃• K₃PO₄• KF | Carbonates: The most common bases. Cs₂CO₃ is more soluble and often gives better results but is more expensive. K₃PO₄: A stronger base that can be effective when carbonates fail, particularly with sterically hindered substrates. KF: A milder base that can be advantageous when base-sensitive functional groups are present.[7] |
| Solvent | • 1,4-Dioxane/H₂O• Toluene/H₂O• DMF• n-Butanol | Aqueous Mixtures: A mixture of an organic solvent with water is most common, as it helps to dissolve both the organic substrates and the inorganic base.[4][8] DMF: A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures. n-Butanol: Can be an excellent solvent for coupling heteroaryl compounds, sometimes avoiding the need for water.[10] |
Detailed Experimental Protocols
The following protocols are generalized procedures that serve as excellent starting points. They should be optimized for specific substrates and scales.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a robust and reliable starting point for most aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and then the degassed water.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-3-fluoroquinoline product.
Protocol 2: High-Activity Procedure using a Buchwald Ligand
This protocol is suitable for more challenging couplings, such as with sterically hindered boronic acids or for achieving lower catalyst loadings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃ and SPhos to a Schlenk flask.
-
Add the this compound, arylboronic acid, and K₃PO₄.
-
Seal the flask, remove from the glovebox (if used), and add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1. These reactions are often faster, potentially complete in 1-6 hours.
-
Perform the aqueous work-up and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | • Inactive catalyst• Insufficiently inert atmosphere• Base is too weak or insoluble• Reaction temperature too low | • Use a fresh batch of catalyst or a more active pre-catalyst/ligand system (see Protocol 2).• Ensure proper degassing of solvents and thorough evacuation/backfilling.• Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).• Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | • Presence of excess water or protic sources• Boronic acid instability• Prolonged reaction time at high temperature | • Use anhydrous solvents and ensure the base is not excessively hydrated.• Consider using a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.• Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | • Presence of oxygen, leading to Pd(II) species that can cause homocoupling.[4]• Certain catalyst systems are more prone to this side reaction. | • Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.• Screen different palladium sources and ligands. |
| Difficulty in Purification | • Close-running byproducts on TLC• Residual catalyst or ligand | • Optimize the solvent system for column chromatography (e.g., using hexanes/ethyl acetate with a small percentage of triethylamine for basic products).• A plug of silica gel or a wash with an aqueous solution of a scavenger (e.g., thiourea for palladium) may help before the final purification. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Solid bases like K₃PO₄ and K₂CO₃ can be corrosive and irritating. Avoid creating dust when weighing and handling.
-
Pressurized Vials: When heating reactions in sealed vials, never fill them more than 2/3 full and always use a blast shield to protect against potential explosions from pressure buildup.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 7-aryl-3-fluoroquinolines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and troubleshooting guide provided here offer a solid foundation for successfully applying this powerful reaction in the pursuit of novel therapeutics and advanced materials.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3-fluoroquinolines
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluoroquinolines and C-N Bond Formation
Quinolone scaffolds, particularly fluoroquinolones, are a cornerstone of modern medicinal chemistry, renowned for their broad-spectrum antibacterial activity.[1][2][3] These compounds primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The strategic functionalization of the quinoline core, especially at the C7 position, is a proven strategy for modulating antibacterial potency, spectrum, and pharmacokinetic properties.[2]
The introduction of an amino group at the C7 position is a key transformation in the synthesis of many potent fluoroquinolone antibiotics. However, traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), can be limited by harsh conditions and narrow substrate scope, especially with electron-rich amines or less activated aryl halides.[4][5] The Buchwald-Hartwig amination has emerged as a transformative palladium-catalyzed cross-coupling reaction, offering a mild, versatile, and highly efficient method for constructing these critical C-N linkages.[4][6][7]
This application note provides a detailed, field-proven guide to the Buchwald-Hartwig amination of 7-Bromo-3-fluoroquinoline, a representative heteroaromatic substrate. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of key experimental parameters, and provide a robust, step-by-step protocol suitable for implementation in both academic and industrial research settings.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The power of the Buchwald-Hartwig amination lies in a well-defined palladium catalytic cycle that navigates the challenging formation of a C(sp²)–N bond. The reaction proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, which inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the rate of this often rate-limiting step.[9][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, typically displacing a halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and nature of the base can significantly influence the reaction rate and efficiency.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices: A Scientist's Perspective
A successful cross-coupling reaction is not merely about mixing reagents; it is about understanding the function of each component to build a self-validating and robust system. The amination of a heteroaromatic substrate like this compound requires careful consideration of the catalyst system.
-
Palladium Precursor: While Pd(0) is the active catalyst, stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. Pd(II) sources are reduced in situ to Pd(0). For consistency and air stability, pre-formed catalysts (precatalysts) that combine the palladium source and ligand are often preferred in industrial settings.
-
Ligand Selection (The Key to Success): The ligand is arguably the most critical component. The quinoline nitrogen can potentially coordinate to the palladium center, complicating the catalytic cycle. Therefore, a ligand that binds strongly and effectively shields the metal center is required. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are state-of-the-art for this purpose.[10][11] They accelerate both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reactions under milder conditions. For heteroaromatic halides, ligands like BrettPhos have shown exceptional efficacy.[12]
-
Base Selection: The base's primary role is to deprotonate the amine upon coordination to the palladium center. A strong, non-nucleophilic base is essential to avoid competing side reactions. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or longer reaction times.[8]
-
Solvent: The solvent must be aprotic and capable of solubilizing the reactants and catalyst system at the reaction temperature. Toluene and 1,4-dioxane are excellent choices due to their relatively high boiling points and inert nature. It is imperative to use anhydrous and degassed solvents to prevent the deactivation of the catalyst.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The principles are broadly applicable to other primary and secondary amines.
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | M.W. | Supplier Suggestion |
| This compound | 1375108-29-4 | C₉H₅BrFN | 226.05 | ChemScene[13], BLD Pharm[14] |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Sigma-Aldrich |
| Pd₂(dba)₃ | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem Chemicals |
| BrettPhos | 1028206-60-1 | C₃₅H₅₃O₂P | 548.77 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Sigma-Aldrich |
| Toluene (Anhydrous) | 108-88-3 | C₇H₈ | 92.14 | Acros Organics |
Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add Sodium tert-butoxide (1.4 mmol, 135 mg), BrettPhos (0.03 mmol, 16.5 mg), and Pd₂(dba)₃ (0.015 mmol, 13.7 mg).
-
Solvent and Nucleophile Addition: Seal the flask with a septum. Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 4-(3-fluoroquinolin-7-yl)morpholine.
Summary of Optimized Reaction Parameters
The following table summarizes a typical set of optimized conditions for this transformation.
| Parameter | Value / Description | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate for C-N bond formation. |
| Amine | Morpholine (1.2 equiv) | Nucleophile; slight excess ensures complete consumption of the aryl halide. |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Provides the active Pd(0) catalyst. |
| Ligand | BrettPhos (3.0 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition/reductive elimination. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene (0.2 M) | Aprotic, high-boiling solvent. |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient reaction rates. |
| Time | 12-24 h | Typical duration for completion; should be monitored. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and deactivation of the catalyst system. |
| Hypothetical Yield | >85% | Expected outcome for an optimized reaction. |
References
- 1. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemscene.com [chemscene.com]
- 14. 1375108-29-4|this compound|BLD Pharm [bldpharm.com]
Application Note & Protocol: A Validated Synthesis of 7-Amino-3-fluoroquinoline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-amino-3-fluoroquinoline, a key heterocyclic scaffold in medicinal chemistry. The synthesis is designed for robustness and scalability, proceeding through a multi-step sequence commencing with commercially available 3-fluoro-4-nitroaniline. The protocol employs a modified Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations to yield the target compound. Each step is accompanied by detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable execution and a high degree of purity in the final product. This application note is intended to serve as a practical guide for researchers in academic and industrial settings engaged in the synthesis of novel quinoline-based compounds.
Introduction: The Significance of the 7-Amino-3-fluoroquinoline Scaffold
The quinoline framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of 7-amino-3-fluoroquinoline makes it a particularly valuable building block for the development of next-generation pharmaceuticals. The amino group at the 7-position provides a versatile handle for further derivatization, enabling the exploration of structure-activity relationships.[1] The fluorine atom at the 3-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[2]
The synthesis of substituted quinolines has been a subject of extensive research, with the Gould-Jacobs reaction being a cornerstone methodology.[3] This protocol adapts and refines this classical approach for the specific synthesis of 7-amino-3-fluoroquinoline, providing a clear and reproducible pathway for its preparation.
Overall Synthetic Scheme
The synthesis of 7-amino-3-fluoroquinoline is accomplished via a five-step sequence, as illustrated below. The process begins with the condensation of 3-fluoro-4-nitroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system. Subsequent hydrolysis, decarboxylation, chlorination, and a final reductive step yield the desired product.
Caption: Overall synthetic route to 7-amino-3-fluoroquinoline.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Diethyl 2-((3-fluoro-4-nitrophenyl)amino)methylenemalonate
-
Rationale: This initial step involves a vinylogous nucleophilic substitution on diethyl ethoxymethylenemalonate (EMME) by the aniline nitrogen of 3-fluoro-4-nitroaniline. The reaction proceeds readily due to the electron-withdrawing nature of the nitro group, which enhances the nucleophilicity of the amino group. Ethanol serves as a suitable solvent, and heating ensures the reaction goes to completion.
-
Reagents and Materials:
Reagent Molar Mass ( g/mol ) Amount Moles 3-Fluoro-4-nitroaniline 156.11 15.6 g 0.10 Diethyl ethoxymethylenemalonate (EMME) 216.23 22.7 g 0.105 | Ethanol (anhydrous) | 46.07 | 150 mL | - |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-nitroaniline (15.6 g, 0.10 mol) and anhydrous ethanol (150 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Add diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).
-
Dry the product under vacuum to yield diethyl 2-((3-fluoro-4-nitrophenyl)amino)methylenemalonate as a yellow solid.
-
-
Expected Yield: ~90%
-
Characterization (Anticipated):
-
¹H NMR (CDCl₃): δ 11.0 (br s, 1H, NH), 8.5 (d, 1H), 8.0 (dd, 1H), 7.2 (m, 1H), 4.3 (q, 4H), 1.4 (t, 6H).
-
IR (KBr, cm⁻¹): 3250 (N-H), 1710 (C=O, ester), 1620 (C=C), 1540 (NO₂), 1350 (NO₂).
-
Step 2: Synthesis of Ethyl 3-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Rationale: This step is a thermal cyclization, a key part of the Gould-Jacobs reaction. At high temperatures, the arylamine intermediate undergoes an intramolecular electrophilic aromatic substitution to form the quinolone ring. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature for cyclization.
-
Reagents and Materials:
Reagent Molar Mass ( g/mol ) Amount Moles Diethyl 2-((3-fluoro-4-nitrophenyl)amino)methylenemalonate 326.27 32.6 g 0.10 | Dowtherm A | - | 200 mL | - |
-
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (200 mL) to 250 °C.
-
Slowly add the diethyl 2-((3-fluoro-4-nitrophenyl)amino)methylenemalonate (32.6 g, 0.10 mol) in portions to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for 30 minutes after the addition is complete.
-
Cool the reaction mixture to below 100 °C and add hexane (200 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with hexane (2 x 50 mL).
-
Dry the product under vacuum to yield ethyl 3-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a pale-yellow solid.
-
-
Expected Yield: ~85%
-
Characterization (Anticipated):
-
¹H NMR (DMSO-d₆): δ 12.5 (br s, 1H, NH), 8.8 (s, 1H), 8.4 (d, 1H), 8.2 (dd, 1H), 4.2 (q, 2H), 1.3 (t, 3H).
-
Step 3: Synthesis of 3-Fluoro-7-nitroquinolin-4-ol
-
Rationale: This step involves the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation. The saponification is a standard ester hydrolysis using a strong base. The subsequent decarboxylation is thermally driven at high temperatures, again using Dowtherm A.
-
Reagents and Materials:
Reagent Molar Mass ( g/mol ) Amount Moles Ethyl 3-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 280.21 28.0 g 0.10 Sodium Hydroxide (10% aq. solution) 40.00 100 mL ~0.25 Hydrochloric Acid (conc.) 36.46 As needed - | Dowtherm A | - | 150 mL | - |
-
Procedure:
-
Suspend the ethyl 3-fluoro-7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (28.0 g, 0.10 mol) in 10% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve as the sodium salt of the carboxylic acid forms.
-
Cool the solution to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration and wash with water. Dry the solid in a vacuum oven.
-
For decarboxylation, heat Dowtherm A (150 mL) to 250 °C in a flask equipped for distillation.
-
Add the dried carboxylic acid in portions to the hot Dowtherm A. CO₂ evolution will be observed.
-
Maintain the temperature at 250 °C for 1 hour after the addition is complete.
-
Cool the mixture, and collect the precipitated product by vacuum filtration. Wash with hexane and dry.
-
-
Expected Yield: ~90%
-
Characterization (Anticipated):
-
¹H NMR (DMSO-d₆): δ 12.0 (br s, 1H, OH), 8.6 (d, 1H), 8.3 (d, 1H), 8.1 (dd, 1H), 7.5 (d, 1H).
-
Step 4: Synthesis of 4-Chloro-3-fluoro-7-nitroquinoline
-
Rationale: The hydroxyl group of the quinolin-4-ol is converted to a more reactive chloro group using phosphorus oxychloride (POCl₃). This is a standard method for activating such positions for subsequent reactions, such as nucleophilic substitution or reduction.
-
Reagents and Materials:
Reagent Molar Mass ( g/mol ) Amount Moles 3-Fluoro-7-nitroquinolin-4-ol 208.14 20.8 g 0.10 | Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | - |
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-fluoro-7-nitroquinolin-4-ol (20.8 g, 0.10 mol) to phosphorus oxychloride (100 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
-
Expected Yield: ~95%
-
Characterization (Anticipated):
-
¹H NMR (CDCl₃): δ 9.0 (s, 1H), 8.8 (d, 1H), 8.4 (dd, 1H), 8.2 (d, 1H).
-
Step 5: Synthesis of 7-Amino-3-fluoroquinoline
-
Rationale: This final step achieves two crucial transformations simultaneously: the reduction of the nitro group to an amino group and the hydrogenolysis of the chloro group at the 4-position. Catalytic hydrogenation with palladium on carbon is a highly effective method for both of these reductions.
-
Reagents and Materials:
Reagent Molar Mass ( g/mol ) Amount Moles 4-Chloro-3-fluoro-7-nitroquinoline 226.59 22.7 g 0.10 Palladium on Carbon (10% Pd) - 1.0 g - Ethanol 46.07 250 mL - | Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |
-
Procedure:
-
To a hydrogenation flask, add 4-chloro-3-fluoro-7-nitroquinoline (22.7 g, 0.10 mol), ethanol (250 mL), and 10% Pd/C (1.0 g).
-
Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or in a Parr apparatus at 50 psi).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 12 hours, or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-amino-3-fluoroquinoline.
-
-
Expected Yield: ~80%
-
Characterization (Anticipated):
-
¹H NMR (DMSO-d₆): δ 8.8 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 7.0 (dd, 1H), 6.8 (d, 1H), 6.0 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): Anticipated peaks around δ 150.2 (C-F, d), 148.5, 145.1, 135.8 (C-F, d), 128.9, 121.5, 118.2 (C-F, d), 115.4, 105.9.
-
Mass Spec (ESI+): m/z = 163.06 [M+H]⁺.
-
Mechanistic Visualizations
Caption: Key thermal cyclization step of the Gould-Jacobs reaction.
Caption: Catalytic hydrogenation for the final transformation.
References
High-Performance Liquid Chromatography (HPLC) Purification Method for 7-Bromo-3-fluoroquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust methodology for the purification of 7-Bromo-3-fluoroquinoline, a key heterocyclic building block in pharmaceutical research and medicinal chemistry.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This guide details a scalable, reverse-phase high-performance liquid chromatography (RP-HPLC) protocol, beginning with analytical method development and culminating in a preparative-scale purification strategy. We will explore the underlying chromatographic principles, provide step-by-step protocols, and offer a troubleshooting guide to address common purification challenges.
Introduction and Scientific Background
This compound is a halogenated heterocyclic compound with a molecular weight of 226.05 g/mol .[2][3] Its structure, featuring both bromo and fluoro substituents on the quinoline core, makes it a valuable intermediate for introducing this scaffold into more complex molecules, often in the development of novel therapeutic agents.[1] The purity of such building blocks is paramount; impurities can lead to unwanted side reactions, complicate structural elucidation of final compounds, and produce erroneous results in biological assays.
High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical development for both analysis and purification.[4] For a molecule like this compound, which possesses significant hydrophobicity (calculated LogP ≈ 3.14), reverse-phase chromatography is the method of choice.[2][5] This technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[5] This document provides a scientifically grounded, field-proven protocol for achieving >98% purity of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1375108-29-4 | [2] |
| Molecular Formula | C₉H₅BrFN | [2][3] |
| Molecular Weight | 226.05 g/mol | [2] |
| Boiling Point | ~299.7 °C at 760 mmHg | [1] |
| Calculated LogP | 3.136 | [2] |
| Physical State | Solid | [3] |
The Chromatographic Rationale: A Self-Validating Approach
The trustworthiness of a purification protocol hinges on a logical and well-justified method. The choices of stationary phase, mobile phase, and detection parameters are not arbitrary; they are based on the physicochemical properties of this compound.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica phase is the quintessential stationary phase for reverse-phase chromatography and serves as the ideal starting point.[6] Its dense, non-polar alkyl chains provide strong hydrophobic interactions with the aromatic quinoline ring system, ensuring adequate retention. For halogenated aromatics, phenyl-based columns can also offer alternative selectivity through π-π interactions and are a good secondary screening option.[7][8]
-
Mobile Phase Strategy: The mobile phase consists of a mixture of water and an organic modifier, typically acetonitrile (ACN) or methanol (MeOH).[9] Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[9] To ensure sharp, symmetrical peaks, a mobile phase additive is crucial. Quinolines contain a basic nitrogen atom that can interact with residual acidic silanols on the silica backbone, causing peak tailing. Adding a small concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid protonates the nitrogen, minimizing these secondary interactions and ensuring a single ionic species in solution.[6] A gradient elution, moving from a lower to a higher concentration of organic solvent, is employed to first elute polar impurities and then sharpen the peak of the target compound, providing optimal resolution.
-
Detection: The conjugated aromatic system of the quinoline core provides strong UV absorbance. A diode array detector (DAD) is recommended, allowing for simultaneous monitoring at multiple wavelengths and, crucially, the assessment of peak purity across the entire UV spectrum. Based on related quinoline structures, a primary detection wavelength of 280 nm is a suitable starting point.[7][10]
Experimental Workflow for Purification
The overall process follows a logical progression from small-scale method development to preparative-scale purification and final product recovery.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. mdpi.com [mdpi.com]
- 10. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 7-Bromo-3-fluoroquinoline as a Versatile Platform for Novel Fluorescent Probes
Abstract
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational to the development of advanced fluorescent probes. Their inherent photophysical properties, combined with a rigid, planar structure, offer a robust scaffold for creating sensors that are highly sensitive to their microenvironment. This document provides an in-depth guide to the utility of 7-Bromo-3-fluoroquinoline as a versatile building block for the synthesis of novel fluorescent probes. We will explore its core characteristics, derivatization potential, and provide detailed protocols for the application of its derivatives in key research areas, including cellular imaging and environmental sensing.
Introduction: The Quinoline Scaffold and the Potential of this compound
The quinoline ring system, with its extended π-conjugated structure, is an excellent fluorophore. The photophysical properties of quinoline derivatives can be finely tuned through strategic chemical modifications, making them adaptable for a wide range of applications in bioimaging and chemical sensing.[1][2] The introduction of substituents can modulate the electron density of the aromatic system, thereby influencing the absorption and emission characteristics of the molecule.
This compound is a particularly promising starting material for the development of bespoke fluorescent probes. Its structure offers two distinct points for chemical modification: the bromine atom at the 7-position and the fluorine atom at the 3-position. The bromine atom is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[3][4] The fluorine atom, while generally less reactive, can undergo nucleophilic aromatic substitution under specific conditions, providing another avenue for functionalization.[5][6] This dual reactivity allows for the creation of a diverse library of probes with tailored properties.
While specific photophysical data for this compound is not extensively documented, based on the characteristics of similar quinoline derivatives, we can project its properties and potential. It is anticipated to exhibit fluorescence in the UV-A to blue region of the spectrum, with a likely sensitivity to solvent polarity.
Projected Photophysical Properties of this compound
| Property | Projected Value | Rationale |
| Absorption Max (λabs) | ~320-350 nm | Based on the n-π* transitions observed in similar quinoline structures.[7] |
| Emission Max (λem) | ~380-420 nm | Typical emission range for simple quinoline derivatives in polar solvents. |
| Quantum Yield (Φ) | Low to Moderate | The presence of the heavy bromine atom may lead to some fluorescence quenching. |
| Solvatochromism | Moderate | Quinoline dyes often exhibit solvatochromism, with emission shifting in response to solvent polarity.[8][9] |
Synthetic Versatility: Crafting Novel Probes from this compound
The true strength of this compound lies in its potential as a scaffold for the synthesis of more complex and functional fluorescent probes. The distinct reactivity of the bromo and fluoro substituents allows for a modular approach to probe design.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of functional fluorescent probes starting from this compound.
Caption: General synthetic pathways for derivatizing this compound.
Protocol 1: Suzuki-Miyaura Coupling for C7-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position of this compound. This is a highly versatile reaction for creating probes with extended conjugation and tailored electronic properties.[3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M Sodium Carbonate solution)
-
Solvent (e.g., Toluene and Ethanol mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (8 mL) and ethanol (2 mL), followed by the 2M sodium carbonate solution (2.0 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition step.[4]
-
Base: The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[10]
-
Degassing: Removing oxygen is essential as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic and inorganic reagents.
Application Protocols for this compound Derivatives
The following sections provide detailed protocols for the application of hypothetical fluorescent probes derived from this compound. These protocols are based on established methods for other quinoline-based probes.[2][11][12]
Application 1: A Hypothetical 7-Aryl-3-fluoroquinoline for Live Cell Imaging
Let's envision a derivative, "Q-Fluor 1," synthesized via Suzuki coupling, which exhibits enhanced fluorescence and cell permeability, making it suitable for live-cell imaging.
Protocol 2: Staining and Imaging of Live Cells with a Quinoline-Based Probe
This protocol outlines the general steps for staining live cells with a hypothetical quinoline-derived fluorescent probe and subsequent imaging using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
"Q-Fluor 1" stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal or wide-field)
Experimental Workflow for Cellular Imaging:
References
- 1. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 7-Bromo-3-fluoroquinoline Derivatives in Cancer Research
For: Researchers, scientists, and drug development professionals investigating novel oncology therapeutics.
Introduction: The Emergence of Fluoroquinolone Derivatives in Oncology
Historically recognized for their potent antibacterial activity, the fluoroquinolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][2] The inherent ability of this chemical class to interact with topoisomerases, enzymes critical for DNA replication and maintenance, has been repurposed to target malignant cells.[3][4] The 7-Bromo-3-fluoroquinoline core represents a key building block for a new generation of derivatives designed to exploit this mechanism for therapeutic gain in oncology.[5] These compounds are of significant interest due to their potential to induce cytotoxic effects in cancer cells, often through mechanisms that lead to cell cycle arrest and apoptosis.[1][3] This document provides a detailed overview of the primary mechanism of action for this class of compounds and outlines key protocols for their investigation.
Primary Mechanism of Action: Topoisomerase II Inhibition
The principal anticancer mechanism of many fluoroquinolone derivatives is the inhibition of human topoisomerase II (Topo II).[4][6][7] Topo II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[8][9]
This compound derivatives, like other anticancer fluoroquinolones, act as Topo II "poisons." They intercalate into the DNA and bind to the Topoisomerase II enzyme, stabilizing the transient enzyme-DNA complex.[4][10] This stabilization prevents the re-ligation of the double-strand break, leading to an accumulation of DNA damage.[3][11] The persistence of these breaks triggers a cascade of cellular responses, including cell cycle arrest, typically at the G2/M phase, and ultimately, the induction of apoptosis.[1]
Figure 1: Mechanism of Topoisomerase II poisoning by this compound derivatives.
Secondary and Emerging Mechanisms of Action
While Topoisomerase II inhibition is a primary mechanism, research into fluoroquinolone derivatives has revealed other potential anticancer activities:
-
Kinase Inhibition: Some derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.[3]
-
MicroRNA (miRNA) Modulation: Certain fluoroquinolone derivatives can act as small-molecule inhibitors of specific miRNAs, such as miRNA-21, which is overexpressed in many tumors and plays a role in cell proliferation and survival.[12]
-
Induction of Oxidative Stress: The cellular turmoil caused by DNA damage can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity.
Experimental Protocols for Mechanistic Elucidation
The following protocols provide a framework for characterizing the mechanism of action of novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of the derivative on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., BEAS-2B) under standard conditions.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.
Expected Outcome: A dose-response curve and IC50 values indicating the potency and selectivity of the compound. A lower IC50 in cancer cells compared to normal cells suggests cancer-specific cytotoxicity.[12]
Protocol 2: Topoisomerase II Inhibition Assay (In Vitro)
Objective: To directly measure the inhibitory effect of the derivative on Topoisomerase II activity.
Methodology:
-
Assay Kit: Utilize a commercially available Topoisomerase II drug screening kit. These kits typically measure the decatenation of kinetoplast DNA (kDNA) by Topo II.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA substrate, and purified human Topoisomerase II enzyme.
-
Compound Addition: Add the this compound derivative at various concentrations. Include a negative (no inhibitor) and positive control (e.g., Etoposide).
-
Incubation: Incubate the reaction at 37°C for the time specified in the kit protocol (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: In the absence of an inhibitor, Topo II will decatenate the kDNA into relaxed circular DNA, which migrates faster through the gel. An effective inhibitor will prevent this, leaving the kDNA as a high-molecular-weight complex near the well.
Figure 2: Workflow for the in vitro Topoisomerase II inhibition assay.
Protocol 3: Cell Cycle Analysis
Objective: To determine if the derivative induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat a selected cancer cell line with the derivative at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a DNA-binding dye such as propidium iodide (PI), in a solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the distribution of treated cells to untreated controls.
Expected Outcome: An accumulation of cells in the G2/M phase would be consistent with the mechanism of Topoisomerase II inhibition.[1]
Quantitative Data Summary
| Derivative Example | Target Cell Line | IC50 (µM) | Mechanism | Reference |
| Ciprofloxacin Derivative 97 | A549 (Lung) | 27.71 | Topoisomerase I/II Inhibition, G2/M Arrest | [1] |
| Ciprofloxacin Derivative 97 | HepG2 (Liver) | 22.09 | Topoisomerase I/II Inhibition, G2/M Arrest | [1] |
| Fluoroquinolone Derivative A36 | HeLa (Cervical) | ~1-13 | miRNA-21 Inhibition | [12] |
| Bromo-isatin Derivative 8b | T-24 (Bladder) | Potent | Topoisomerase II Inhibition | [6] |
Note: The table presents data for various fluoroquinolone derivatives to illustrate typical potencies and is not specific to a single this compound derivative due to limited public data.
Conclusion
This compound derivatives belong to a class of compounds with significant potential in anticancer drug discovery. Their primary mechanism of action is the poisoning of Topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The protocols outlined in this document provide a robust framework for researchers to investigate and validate the mechanism of novel derivatives based on this promising scaffold. Further exploration of secondary mechanisms, such as kinase and miRNA inhibition, may reveal additional therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3-fluoroquinoline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromo-3-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have structured this resource to not only provide step-by-step protocols but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Part 1: Strategic Synthesis Overview & Common Hurdles
The synthesis of this compound is a multi-step process where yield and purity are critically dependent on the precise control of reaction conditions. A common and effective strategy involves the initial formation of a 3-fluoroquinoline core, followed by a regioselective bromination at the C-7 position. This approach, however, presents two primary challenges: achieving high yield in the initial cyclization and controlling the regioselectivity of the subsequent bromination.
This guide will address these challenges through a detailed question-and-answer format, covering everything from reaction setup to final product purification.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses specific issues that may arise during your synthesis.
Category 1: Low Yield in the Cyclization Step (Formation of 3-Fluoroquinoline)
Question 1: My Friedländer synthesis of 3-fluoroquinoline is resulting in a very low yield. What are the likely causes and how can I fix it?
Low yields in the Friedländer synthesis, which involves condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are a common problem.[1] The key is to manage the delicate balance of reactivity and stability.
Possible Causes & Solutions:
-
Inefficient Catalyst: The reaction is typically acid or base-catalyzed.[2] If using classical methods with strong acids like H₂SO₄ or HCl, you may face harsh conditions and difficult workups.[1]
-
Solution: Consider using a Lewis acid catalyst like tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃). These can more effectively activate the carbonyl group for condensation under milder conditions. Alternatively, ionic liquids are emerging as effective and reusable media that can enhance yields.[2]
-
-
Poor Condensation/Cyclodehydration: The formation of the initial enamine or aldol-type intermediate and its subsequent cyclization are critical.
-
Solution: Ensure anhydrous conditions, as water can interfere with the dehydration step. Using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms can significantly drive the reaction toward the product.
-
-
Side Reactions: The reactive starting materials can undergo self-condensation or polymerization, especially under harsh heating.
-
Solution: Optimize the reaction temperature. Begin at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC). This minimizes the formation of polymeric byproducts.[3]
-
Question 2: I am using the Gould-Jacobs reaction. Why is my yield of the 4-hydroxyquinoline intermediate so low?
The Gould-Jacobs reaction is a robust method for creating the quinoline scaffold, particularly for fluoroquinolones.[4] It involves reacting an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.
Possible Causes & Solutions:
-
Incomplete Initial Condensation: The first step, forming the anilinomethylenemalonate intermediate, is crucial.
-
Solution: Ensure the reactants are of high purity. The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether. Ensure the temperature for the initial condensation is appropriate (usually 100-140°C) to allow for the removal of ethanol without causing premature cyclization or decomposition.
-
-
Suboptimal Cyclization Temperature: The thermal cyclization requires a high temperature (typically ~250°C).
-
Solution: The temperature must be carefully controlled. Too low, and the reaction will be incomplete. Too high, and you risk decomposition and tar formation. Use a high-boiling, thermally stable solvent (e.g., Dowtherm A) and a temperature controller to maintain a consistent temperature. Monitor the reaction by TLC to determine the optimal heating time.
-
Category 2: Poor Regioselectivity during Bromination
Question 3: I am attempting to brominate 3-fluoroquinoline and getting a mixture of isomers (e.g., 5-bromo and 5,7-dibromo) instead of the desired 7-bromo product. How can I improve selectivity?
This is the most critical challenge in this synthesis. The quinoline ring is activated towards electrophilic substitution on the benzene ring, primarily at the C5 and C8 positions, and to a lesser extent, at C7 and C6.[5] The directing effects of the fused pyridine ring and the fluoro-substituent complicate matters.
Possible Causes & Solutions:
-
Harsh Brominating Conditions: Using molecular bromine (Br₂) in a polar solvent often leads to over-bromination and a mixture of products.[6]
-
Solution 1: Milder Brominating Agent: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS provides a low, steady concentration of bromine, which helps to prevent over-halogenation and can improve regioselectivity.[7][8]
-
Solution 2: Solvent Choice: The choice of solvent significantly influences the outcome. Bromination in concentrated sulfuric acid can favor substitution at the 5-position.[8] Consider less polar solvents like CCl₄ or CH₂Cl₂ at lower temperatures to modulate reactivity.[6]
-
-
Reaction Temperature: Higher temperatures increase reaction rates but decrease selectivity, leading to multiple products.
-
Solution: Perform the bromination at a low temperature (e.g., 0°C to room temperature) and allow the reaction to proceed slowly over a longer period.[6] Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is maximized.
-
Diagram: Factors Influencing Bromination Regioselectivity
Caption: Key parameters to control for achieving regioselective bromination.
Category 3: Purification Challenges
Question 4: My final product is contaminated with isomeric impurities that are difficult to separate. What purification strategies do you recommend?
Purification of quinoline derivatives can be challenging due to the similar polarities of positional isomers.[3]
Solutions:
-
Column Chromatography: This is the most common method.
-
Optimization: Use a long column with a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This will improve the separation between closely eluting spots. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the one that provides the best separation (largest ΔRf).
-
-
Recrystallization: This can be highly effective if a suitable solvent is found.
-
Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Sometimes a two-solvent system (one in which the product is soluble, and one in which it is not) is required.
-
-
Preparative HPLC: If the impurities are still inseparable, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is more costly and time-consuming for larger scales.
Part 3: Experimental Protocols & Data
Protocol: Optimized Regioselective Bromination of 3-Fluoroquinoline
This protocol is designed to maximize the yield of the 7-bromo isomer while minimizing the formation of byproducts.
Materials:
-
3-Fluoroquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluoroquinoline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The succinimide byproduct will float in the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Relevant Citation(s) |
| Low Cyclization Yield | Incomplete reaction; side reactions due to harsh conditions. | Optimize catalyst (e.g., Lewis acids), ensure anhydrous conditions, and carefully control temperature. | [1][2][3] |
| Poor Bromination Selectivity | Over-active brominating agent (Br₂); non-optimal solvent or temperature. | Use a milder agent like NBS, perform the reaction at low temperature (0°C), and use a less polar solvent like CH₂Cl₂. | [6][7][8] |
| Product Decomposition | High temperatures during cyclization or workup. | Use high-boiling but stable solvents (e.g., Dowtherm A) and avoid excessive heat during solvent removal. | [4] |
| Difficult Purification | Co-elution of positional isomers. | Use a long chromatography column with a shallow solvent gradient; screen multiple solvents for recrystallization. | [3] |
References
- 1. du.edu.eg [du.edu.eg]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Bromo-3-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromo-3-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this important fluorinated quinoline derivative. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.
Introduction to the Synthesis of this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through a multi-step process based on the Gould-Jacobs reaction. This route typically begins with the condensation of 3-bromo-5-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization, and subsequent saponification, decarboxylation, and functional group manipulations to yield the final product.
While the synthetic route appears straightforward, the presence of both bromo and fluoro substituents on the aniline starting material introduces specific challenges, particularly concerning regioselectivity during the cyclization step, which can lead to the formation of isomeric impurities. This guide will address these and other potential side reactions, offering solutions to optimize your synthesis for higher yield and purity.
Visualizing the Synthetic Pathway
To provide a clear overview, the following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Formation of Isomeric Impurities during Cyclization
Question: During the thermal cyclization step, I am observing the formation of two isomeric products. How can I control the regioselectivity to favor the desired 7-bromo-3-fluoro isomer?
Answer:
This is the most critical challenge in this synthesis. The cyclization of the intermediate, diethyl 2-(((3-bromo-5-fluorophenyl)amino)methylene)malonate, can proceed in two ways, leading to the formation of both the desired 7-bromo-3-fluoro-4-quinolone and the undesired 5-bromo-3-fluoro-4-quinolone isomer.
Causality: The regioselectivity of the Gould-Jacobs cyclization is governed by a combination of steric and electronic factors of the substituents on the aniline ring. In the case of 3-bromo-5-fluoroaniline, the electronic effects of the bromo and fluoro groups are competing, and the high temperatures required for cyclization often lead to a mixture of products.
Troubleshooting Strategies:
-
Solvent Choice for Cyclization: The choice of the high-boiling solvent for the thermal cyclization can influence the isomer ratio. While Dowtherm A is commonly used, other solvents like diphenyl ether can be explored. It is recommended to perform small-scale test reactions to determine the optimal solvent for your specific setup.
-
Temperature Control: Precise and uniform heating during the cyclization is crucial. Localized overheating can lead to decomposition and may also affect the isomer ratio. The use of a well-stirred sand bath or a high-temperature oil bath is recommended for better temperature control.
-
Purification of Isomers: Since it is often difficult to completely suppress the formation of the undesired isomer, an efficient purification strategy is essential.
-
Fractional Crystallization: The two quinolone isomers may have different solubilities in certain solvents. Experiment with various solvents (e.g., ethanol, acetic acid, DMF) to perform fractional crystallization.
-
Column Chromatography: While challenging due to the similar polarity of the isomers, column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can be effective.
-
Visualizing the Competing Cyclization Pathways:
Caption: Competing cyclization pathways leading to isomeric products.
Issue 2: Incomplete Cyclization and/or Low Yields
Question: My thermal cyclization step is resulting in a low yield of the desired quinolone, and I suspect incomplete reaction or decomposition. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the high-temperature cyclization step are a common problem and can be attributed to several factors.
Causality: The Gould-Jacobs cyclization requires harsh thermal conditions (typically >250 °C) to proceed efficiently.[1] Insufficient temperature or reaction time can lead to incomplete conversion of the starting malonate derivative. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the product.
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Temperature | Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 250-260 °C for Dowtherm A). | The cyclization is a thermally driven intramolecular aromatic substitution, which has a high activation energy. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. | Prolonged heating can lead to charring and decomposition of the product. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes oxidative side reactions and decomposition at high temperatures. |
| Purity of Starting Material | Ensure the diethyl 2-(((3-bromo-5-fluorophenyl)amino)methylene)malonate intermediate is pure. | Impurities from the previous step can interfere with the cyclization and lead to side product formation. |
Experimental Protocol: Thermal Cyclization
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.
-
Solvent: Add a high-boiling solvent such as Dowtherm A or diphenyl ether to the flask.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 250 °C) under an inert atmosphere.
-
Addition of Intermediate: Slowly add the diethyl 2-(((3-bromo-5-fluorophenyl)amino)methylene)malonate intermediate to the hot solvent with vigorous stirring.
-
Reaction: Maintain the reaction at temperature for the optimized duration, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash with hexane to remove the high-boiling solvent.
Issue 3: Side Reactions during Saponification and Decarboxylation
Question: During the saponification and subsequent decarboxylation of the ethyl 7-bromo-3-fluoro-4-hydroxyquinoline-2-carboxylate, I am observing the formation of byproducts and incomplete conversion. How can I optimize this step?
Answer:
The saponification and decarboxylation steps are crucial for obtaining the 7-bromo-3-fluoro-4-quinolone intermediate. Side reactions can occur if the conditions are not carefully controlled.
Causality: Saponification requires strong basic conditions, which if too harsh or prolonged, can lead to degradation of the quinolone ring. The subsequent decarboxylation is typically acid-catalyzed and requires heat, which can also promote side reactions if not optimized.
Troubleshooting Strategies:
-
Saponification:
-
Use a moderate concentration of aqueous sodium hydroxide or potassium hydroxide.
-
Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times once the ester has been hydrolyzed.
-
-
Decarboxylation:
-
After saponification, carefully acidify the reaction mixture to precipitate the carboxylic acid intermediate.
-
The decarboxylation can often be achieved by heating the isolated carboxylic acid in a high-boiling solvent or, in some cases, neat. Careful temperature control is key to prevent decomposition.
-
Issue 4: Dehalogenation Side Reactions
Question: I am concerned about the possibility of losing the bromo or fluoro substituent during the synthesis. At which steps is this most likely to occur and how can it be prevented?
Answer:
Dehalogenation is a potential side reaction, particularly in the later stages of the synthesis involving reductive conditions.
Causality: The carbon-halogen bonds can be susceptible to cleavage under certain conditions. For instance, during the final reductive dehalogenation step to convert the 4-chloro (or 4-bromo) intermediate to the final product, over-reduction can lead to the loss of the desired bromine at the 7-position.
Troubleshooting Strategies:
-
Controlled Reduction: When reducing the 4-halo substituent, carefully control the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) to selectively remove the halogen at the 4-position without affecting the bromine at the 7-position.
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this transformation. The activity of the catalyst can be modulated to improve selectivity.
-
Reaction Monitoring: Closely monitor the progress of the reduction by TLC or HPLC to stop the reaction once the starting material is consumed, preventing over-reduction.
References
Troubleshooting low conversion rates in 7-Bromo-3-fluoroquinoline reactions
Welcome to the technical support center for reactions involving 7-Bromo-3-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common challenges encountered during the functionalization of this versatile building block. The following question-and-answer format addresses specific issues with a focus on mechanistic reasoning and practical, field-proven solutions.
Frequently Asked Questions (FAQs) - General Issues
Q1: My reaction with this compound shows no conversion. What are the fundamental checks I should perform first?
A1: When a reaction fails to initiate, it is crucial to systematically validate the foundational components of your experimental setup before exploring more complex variables.
-
Inert Atmosphere Integrity: Many reactions involving this compound, particularly palladium-catalyzed cross-couplings, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged. A common best practice is to subject the sealed flask containing your solid reagents to at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[2]
-
Solvent and Reagent Quality:
-
Anhydrous Solvents: The presence of water can lead to unwanted side reactions, such as the hydrolysis of organometallic reagents or the deactivation of catalysts.[3][4] Always use freshly dried, degassed solvents. Solvents for cross-coupling should be sparged with argon or nitrogen for at least 30 minutes prior to use.[5]
-
Reagent Purity: Verify the purity of your this compound and coupling partners. Impurities can poison catalysts or participate in side reactions.
-
Base Integrity: Many inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are hygroscopic. Use freshly opened bottles or dry the base in an oven before use. For Suzuki couplings, grinding the base to a fine powder can improve reproducibility by increasing its surface area and reactivity.[6]
-
-
Catalyst Activity: If using a palladium catalyst, ensure it has not been deactivated through prolonged exposure to air. Palladium(0) sources are particularly sensitive. Using air-stable palladium precatalysts (e.g., G3-XPhos) can offer improved stability and reactivity, often activating readily with even weak bases.[7][8]
Below is a workflow to diagnose a non-starting reaction.
Caption: Initial diagnostic workflow for a failing reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds at the 7-position (C-Br bond) of the quinoline core.[1]
Q2: My Suzuki coupling with this compound is giving low yields. What are the most common causes related to this specific substrate?
A2: Low yields in Suzuki couplings of this compound often stem from suboptimal catalyst/ligand selection, issues with the boronic acid, or competing side reactions.
-
Catalyst and Ligand Inefficiency: The C-Br bond at the 7-position is on an electron-deficient quinoline ring system. While this can facilitate oxidative addition, the choice of ligand is critical for efficient transmetalation and reductive elimination.[9]
-
Problem: Standard catalysts like Pd(PPh₃)₄ may be insufficient, leading to slow reaction rates or catalyst decomposition.
-
Solution: Employ more robust catalyst systems. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) like SPhos or XPhos, paired with a palladium source like Pd(OAc)₂, are highly effective for challenging substrates.[6][10] Pre-formed catalysts incorporating these ligands offer convenience and higher reactivity.
-
-
Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeborylation) under reaction conditions, particularly at high temperatures or with strong bases.[5]
-
Problem: The boronic acid degrades faster than it couples, consuming starting material without forming the product.
-
Solution:
-
Use a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases.
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider using more stable boronic acid derivatives, like MIDA boronates or potassium trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.
-
-
-
Side Reaction: Reductive Dehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom, yielding 3-fluoroquinoline.[11]
-
Problem: This non-productive pathway consumes the starting material. It can be promoted by trace water or other protic sources in the presence of the palladium catalyst and base.
-
Solution: Ensure strictly anhydrous conditions. Using a well-dried base and solvent is critical.
-
The diagram below illustrates the key steps in the Suzuki-Miyaura catalytic cycle where issues can arise.
Caption: Suzuki-Miyaura cycle with key troubleshooting points.
Table 1: Recommended Conditions for Suzuki Coupling of this compound
| Parameter | Condition A: Standard | Condition B: For Challenging Substrates | Rationale & Troubleshooting Tips |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | For hindered or electron-poor boronic acids, bulky monophosphine ligands like XPhos often outperform bidentate ligands like dppf.[10] |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a stronger base that can sometimes accelerate transmetalation but may also promote boronic acid decomposition.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or CPME | Anhydrous conditions with solvents like Toluene can sometimes minimize protodeborylation side reactions. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed but increase the risk of side reactions. Monitor by TLC/LC-MS. |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation at the 7-position.[12] Success is highly dependent on the interplay between the amine nucleophile, base, and ligand.[13]
Q3: My Buchwald-Hartwig amination is incomplete. How can I optimize the reaction for different types of amines?
A3: Incomplete conversion in Buchwald-Hartwig aminations of this compound is typically due to an imbalance in reactivity. The base may be too weak to deprotonate the amine or too strong, causing side reactions. The ligand may not be suitable for the specific class of amine.[13][14]
-
Base and Amine Compatibility: The pKa of the amine is a critical factor.
-
Problem: A weak base like K₂CO₃ may not be sufficient to deprotonate a weakly nucleophilic amine (e.g., an aniline or a secondary amide), stalling the catalytic cycle. Conversely, a very strong base like NaOtBu can promote side reactions with sensitive functional groups.
-
Solution: Match the base to the amine. For primary and secondary alkylamines, a strong base like NaOtBu or LHMDS is often required.[15] For more nucleophilic anilines or when functional group tolerance is needed, a weaker base like Cs₂CO₃ or K₃PO₄ is preferable.[8]
-
-
Ligand Selection for Different Amine Classes: Different amines require different ligand architectures to ensure efficient catalysis.
-
Problem: A general-purpose ligand may not be optimal for a sterically hindered secondary amine or a heteroaromatic amine, which can be challenging substrates.[13]
-
Solution:
-
Primary Alkylamines: Often couple well with various ligands, but bulky ligands can prevent undesired diarylation.[8]
-
Secondary Amines & Anilines: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally the most effective as they promote the difficult reductive elimination step.
-
Heteroaryl Amines: These can be challenging as they can sometimes bind to the palladium center and inhibit catalysis. Specialized ligands or precatalysts may be necessary, and a thorough screen of conditions is often required.[13]
-
-
-
Solvent Effects: The solvent must solubilize the reagents, particularly the base, but chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[13]
-
Problem: Poor solubility of the base or substrate leads to a heterogeneous mixture and slow, irreproducible reaction rates.
-
Solution: Ethereal solvents (e.g., 1,4-dioxane, THF, CPME) or aromatic solvents (e.g., toluene) are most commonly used and are effective for this reaction.[13]
-
Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Key Considerations |
| Primary Aliphatic | Xantphos, tBuXPhos | NaOtBu, LHMDS | Use a slight excess of the aryl bromide to prevent diarylation. |
| Secondary Aliphatic | RuPhos, BrettPhos | NaOtBu, LHMDS | These couplings can be sterically demanding; highly active catalyst systems are required. |
| Primary Arylamine | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Weaker bases are often sufficient and offer better functional group tolerance.[8] |
| Amides/Carbamates | Xantphos | K₂CO₃, Cs₂CO₃ | Often requires higher temperatures; use of precatalysts is beneficial.[16] |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the quinoline ring, enhanced by the electronegative fluorine, allows for Nucleophilic Aromatic Substitution (SNA) at the C-3 position.[17]
Q4: My SNA reaction to displace the 3-fluoro substituent is very slow or gives a low yield. How can I drive it to completion?
A4: The rate of an SNA reaction is governed by the stability of the intermediate Meisenheimer complex.[17][18] To improve conversion, you must either increase the nucleophilicity of the attacking species, enhance the stability of the intermediate, or use conditions that favor the forward reaction.
-
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile.
-
Problem: Weak nucleophiles (e.g., water, alcohols) will react very slowly unless deprotonated.
-
Solution: If using an alcohol or amine nucleophile, add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or amide in situ. For very challenging substitutions, stronger nucleophiles or harsher conditions may be necessary.
-
-
Solvent Choice: Polar aprotic solvents are ideal for SNA reactions.
-
Problem: Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: Use solvents like DMSO, DMF, or NMP. These solvents are highly polar, helping to dissolve the reagents and stabilize the charged Meisenheimer complex, but they do not hydrogen bond with the nucleophile, leaving it highly reactive.[19]
-
-
Temperature: SNA reactions often have a significant activation energy barrier.
-
Problem: The reaction is kinetically slow at room temperature.
-
Solution: Heating the reaction is a common and effective strategy. Reactions are frequently run from 80 °C to temperatures as high as 150 °C in a sealed vessel to accelerate the rate. Monitor for potential decomposition of starting materials or products at elevated temperatures.[20]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. web.viu.ca [web.viu.ca]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of 7-Bromo-3-fluoroquinoline Under Acidic Conditions
Welcome to the technical support center for 7-Bromo-3-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic experimental conditions. In the absence of specific forced degradation studies for this compound in publicly available literature, this document is built upon fundamental principles of organic chemistry, data from structurally related quinoline derivatives, and established protocols for stability testing. Our goal is to provide you with a robust framework for anticipating potential issues, troubleshooting your experiments, and ensuring the integrity of your results.
Understanding the Molecule: A Chemist's Perspective
This compound is a halogenated heterocyclic aromatic compound. Its stability in acidic media is governed by the interplay of several structural features:
-
The Quinoline Core: The quinoline ring system contains a basic nitrogen atom. Under acidic conditions, this nitrogen will be protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack but can influence the reactivity of the entire molecule.
-
The Bromo Substituent: The bromine at the 7-position is on the benzene ring of the quinoline system. Aryl bromides are generally resistant to hydrolysis. However, under forcing acidic conditions (e.g., high temperature, strong acid), nucleophilic aromatic substitution could potentially occur, though it is typically a difficult reaction.[1][2] The presence of activating or deactivating groups and the reaction conditions play a crucial role.
-
The Fluoro Substituent: The fluorine at the 3-position is on the pyridine ring. The carbon-fluorine bond is exceptionally strong and is generally the most resistant to cleavage among the halogens. It is highly unlikely to undergo hydrolysis under typical acidic conditions used in pharmaceutical stress testing.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and stability of this compound in acidic environments.
Q1: I'm dissolving this compound in an acidic solution for my reaction, and I'm noticing a change in color over time. What could be happening?
A1: A change in color can be an indicator of degradation. While this compound itself is expected to be a stable compound, prolonged exposure to strong acids, especially at elevated temperatures, could initiate degradation pathways. One possibility is the slow formation of colored impurities through unforeseen side reactions on the quinoline ring. It is also possible that trace impurities in your starting material are reacting under these conditions. We recommend running a control experiment with the acidic solution and your starting material, monitoring for any changes by HPLC over time.
Q2: What are the most likely degradation products of this compound under forced acidic hydrolysis?
A2: Based on the chemical structure, two primary degradation pathways can be hypothesized, though their relative likelihood would need to be determined experimentally:
-
Hydrolysis of the Bromo Group: Although less likely under mild acidic conditions, forcing conditions (e.g., heating with concentrated acid) could potentially lead to the hydrolysis of the bromo group to a hydroxyl group, forming 7-Hydroxy-3-fluoroquinoline.
-
Electrophilic Aromatic Substitution: The protonated quinoline ring is generally deactivated towards electrophilic attack. However, under harsh conditions, reactions on the benzene ring (the more electron-rich part of the quinolinium ion) could occur. Literature on quinoline chemistry suggests that electrophilic substitution in acidic media tends to happen at the 5- and 8-positions.[3] Therefore, it is conceivable, though unlikely, that reactions such as nitration (if nitric acid is present) or sulfonation (with sulfuric acid) could occur if these reagents are used.
Q3: My HPLC analysis shows a new, small peak appearing after incubating my sample in an acidic mobile phase. How can I identify this potential degradant?
A3: The appearance of a new peak is a classic sign of degradation. To identify it, you should employ a stability-indicating analytical method. We recommend using HPLC coupled with a mass spectrometer (LC-MS). The mass of the new peak can provide a crucial clue to its identity. For example, a mass corresponding to the replacement of bromine with a hydroxyl group would support the hydrolysis hypothesis. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Temperature: Perform your reactions at the lowest effective temperature.
-
Acid Concentration: Use the lowest concentration of acid that allows your reaction to proceed efficiently.
-
Time: Minimize the exposure time of the compound to acidic conditions.
-
Inert Atmosphere: If you suspect oxidative degradation catalyzed by acid, running your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purity of Reagents: Ensure all solvents and reagents are of high purity to avoid catalytic impurities.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when working with this compound in acidic media.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent reaction yields or product profile. | Degradation of the starting material or an intermediate. | 1. Confirm Starting Material Purity: Analyze your starting material by HPLC-UV and LC-MS to ensure its purity and identity. 2. Monitor Reaction Over Time: Take aliquots of your reaction mixture at different time points and analyze them by HPLC to track the consumption of starting material and the formation of products and impurities. 3. Run a Control Experiment: Incubate this compound in your acidic reaction medium without other reagents to assess its stability under the reaction conditions. |
| Appearance of multiple unknown peaks in HPLC. | Complex degradation pathways or secondary reactions of the initial degradation products. | 1. Reduce Stress Conditions: Lower the temperature and/or acid concentration to see if the number of degradation products decreases. This can help in identifying the primary degradant. 2. Use a Gradient HPLC Method: A well-designed gradient method can improve the separation of closely eluting peaks. 3. Employ LC-MS/MS: Use tandem mass spectrometry to fragment the unknown peaks, which can provide structural information for identification. |
| Poor mass balance in stability studies. | Formation of non-UV active or volatile degradation products, or irreversible adsorption to container surfaces. | 1. Use a Universal Detector: If available, use a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to check for non-UV active compounds. 2. Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stressed sample. 3. Use Silanized Glassware: To minimize adsorption, use silanized glassware for your stability studies. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, in line with ICH guidelines.[4][5]
Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
-
LC-MS system (recommended)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Prepare a similar sample using 1 M HCl.
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
-
Incubation:
-
Store the flasks at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.
-
Analysis:
-
Analyze all samples (including the time-zero and control samples) by a validated HPLC method.
-
Aim for a degradation of 5-20% of the parent compound. If degradation is too rapid or too slow, adjust the acid concentration, temperature, or incubation time accordingly.
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the parent compound at each time point using a DAD detector to ensure the chromatographic peak is not co-eluting with any degradants.
-
Calculate the mass balance to account for all the material.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more retained compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and any potential degradants have good absorbance (e.g., 254 nm, or use a DAD to monitor a range).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6]
Visualizing Potential Degradation and Workflows
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted degradation pathways of this compound under acidic stress.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation study of this compound.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Regioselective Synthesis of 7-Bromo-3-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers engaged in the synthesis of 7-Bromo-3-fluoroquinoline. As Senior Application Scientists, we understand the nuances and challenges of achieving high regioselectivity in complex heterocyclic systems. This resource consolidates our field-proven insights and the latest scientific literature to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound with high regioselectivity?
A1: Achieving the desired 7-bromo-3-fluoro substitution pattern on the quinoline scaffold with high regioselectivity typically involves a multi-step synthetic approach. The most reliable and frequently employed strategy is a convergent synthesis that builds the quinoline ring from a pre-functionalized aniline precursor. This method offers superior control over the final substitution pattern compared to the direct functionalization of a bare quinoline ring, which often leads to a mixture of isomers.
The recommended synthetic pathway involves three key stages:
-
Gould-Jacobs Reaction: This classic quinoline synthesis involves the condensation of an appropriately substituted aniline with a malonic ester derivative to construct the quinoline core. For the synthesis of this compound, the key starting material is 4-bromo-2-fluoroaniline . This precursor ensures the correct placement of the bromo and fluoro substituents on the final quinoline ring. The reaction with diethyl ethoxymethylenemalonate (DEEM) initially forms 7-bromo-3-carbethoxy-4-hydroxyquinoline.
-
Halogenation of the 4-hydroxy group: The 4-hydroxyquinoline intermediate is then converted to a more reactive 4-chloroquinoline derivative. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reductive Dechlorination: The final step involves the selective removal of the 4-chloro substituent to yield the desired this compound. This can be accomplished through catalytic hydrogenation.
An alternative, though often less regioselective, approach involves the direct halogenation of a pre-formed quinoline ring. However, controlling the position of substitution can be challenging due to the complex interplay of electronic effects from the nitrogen atom and the existing substituents.
Q2: I am having trouble with the first step, the Gould-Jacobs reaction. What are the critical parameters to control for a successful cyclization?
A2: The Gould-Jacobs reaction is a powerful tool for quinoline synthesis, but its success hinges on careful control of reaction conditions, particularly the thermal cyclization step.[1][2] Here are some key parameters and troubleshooting tips:
-
Purity of Starting Materials: Ensure your 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate are of high purity. Impurities can lead to side reactions and lower yields.
-
Condensation Step: The initial condensation to form the anilinomethylenemalonate intermediate is typically straightforward. It is often performed neat or in a high-boiling solvent.
-
Thermal Cyclization Temperature: This is the most critical step. The cyclization requires high temperatures, often in the range of 250-300 °C.[2] The use of a high-boiling inert solvent like Dowtherm A or diphenyl ether is common to achieve and maintain these temperatures uniformly.[3]
-
Troubleshooting: If you are observing low yields of the cyclized product, the temperature may be too low or the reaction time too short. Conversely, excessively high temperatures or prolonged heating can lead to decomposition. Careful optimization of the temperature and reaction time for your specific setup is crucial. Microwave-assisted heating can sometimes offer better control and shorter reaction times.[2]
-
-
Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent localized overheating, especially in viscous reaction mixtures.
Q3: My synthesis of 4-bromo-2-fluoroaniline is giving me a mixture of isomers. How can I improve the regioselectivity of the bromination?
A3: The regioselective bromination of 2-fluoroaniline to produce 4-bromo-2-fluoroaniline is a common challenge. The fluorine atom is an ortho-, para-director, and the amino group is a strong activating ortho-, para-director. To favor bromination at the para-position to the fluorine (and ortho to the amino group), here are some strategies:
-
Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ability to provide a low, steady concentration of bromine, which can enhance regioselectivity.[4]
-
Solvent and Temperature: The choice of solvent can influence the selectivity. Aprotic solvents like dichloromethane or toluene are commonly used.[4][5] Performing the reaction at low temperatures (e.g., 0 °C) can also help to control the reaction and minimize the formation of undesired isomers.[4]
-
Protecting the Amino Group: While more synthetically demanding, protecting the highly activating amino group as an acetamide can temper its directing effect and improve the selectivity of the subsequent bromination. The protecting group can then be removed.
Troubleshooting Guides
Issue 1: Low Yield in the Gould-Jacobs Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the anilinomethylenemalonate intermediate to the 4-hydroxyquinoline. | Insufficient temperature for cyclization. | Increase the reaction temperature in increments of 10 °C. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. Consider using a higher-boiling solvent like Dowtherm A.[3] |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Significant decomposition of starting material or product. | Reaction temperature is too high or heating is uneven. | Reduce the reaction temperature. Ensure vigorous stirring. Use a sand bath or a high-quality heating mantle for uniform heat distribution. |
| Formation of byproducts. | Impure starting materials. | Purify the 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate before use. |
| Side reactions due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Conversion of 4-hydroxyquinoline to 4-chloroquinoline
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (4-hydroxyquinoline) after the reaction. | Insufficient amount of chlorinating agent. | Use a slight excess of phosphorus oxychloride (POCl₃). |
| Reaction temperature is too low. | Gently reflux the reaction mixture. The reaction of 4-hydroxyquinolines with POCl₃ typically requires heating.[6] | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Formation of dark, tarry byproducts. | Reaction temperature is too high. | Control the reflux rate to avoid excessive heating. |
| Presence of moisture. | Use freshly distilled POCl₃ and ensure all glassware is dry. |
Issue 3: Poor Regioselectivity in Direct Halogenation Attempts
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple bromo- or fluoro-isomers when attempting to directly halogenate a quinoline precursor. | Strong activating/directing effects of the quinoline nitrogen and existing substituents. | The quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution and directs electrophiles to the benzene ring, primarily at the C5 and C8 positions. A fluorine at C3 is a deactivating group but an ortho-, para-director. A bromine at C7 is also a deactivating ortho-, para-director. The interplay of these effects makes regioselective direct halogenation unpredictable. |
| It is highly recommended to build the quinoline ring with the desired substitution pattern already in place using a precursor like 4-bromo-2-fluoroaniline via the Gould-Jacobs synthesis for predictable regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-2-fluoroaniline
This protocol is adapted from a common synthetic procedure for the regioselective bromination of 2-fluoroaniline.[4]
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoroaniline (1.0 eq) in methylene chloride in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) in portions over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-fluoroaniline.
Protocol 2: Gould-Jacobs Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This protocol is a general procedure for the Gould-Jacobs reaction and should be optimized for the specific substrates.[1][2]
Materials:
-
4-Bromo-2-fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A or diphenyl ether
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a hydrocarbon solvent like hexane to precipitate more product and to facilitate filtration.
-
Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.
-
The crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization.
Protocol 3: Synthesis of 7-Bromo-3-fluoro-4-chloroquinoline
This protocol describes the chlorination of a 4-hydroxyquinoline derivative.[6]
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromo-3-fluoro-4-chloroquinoline.
Protocol 4: Reductive Dechlorination to this compound
This protocol outlines a general procedure for the catalytic hydrogenation of a chloroquinoline.[2]
Materials:
-
7-Bromo-3-fluoro-4-chloroquinoline
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Sodium acetate (or another base)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 7-bromo-3-fluoro-4-chloroquinoline (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add sodium acetate (1.5 eq) and a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Understanding Regioselectivity: The "Why"
The regioselectivity of the proposed synthesis is primarily controlled during the Gould-Jacobs reaction by the substitution pattern of the aniline precursor.
-
Placement of the Bromo and Fluoro Groups: By starting with 4-bromo-2-fluoroaniline, the bromine atom is positioned meta to the amino group, and the fluorine atom is ortho. During the acid-catalyzed cyclization of the Skraup synthesis (related to the Gould-Jacobs reaction), electrophilic attack occurs at the position para to the amino group.[5] In the case of 4-bromo-2-fluoroaniline, this cyclization will occur at the carbon between the amino and fluoro groups, leading to the desired 7-bromo substitution on the quinoline ring. The fluorine atom at the 2-position of the aniline becomes the fluorine at the 8-position of the quinoline. Correction: For the Gould-Jacobs reaction, the cyclization occurs onto the benzene ring of the aniline. With a substituent at the 4-position of the aniline (the bromine), the cyclization will lead to a 7-substituted quinoline. The substituent at the 2-position of the aniline (the fluorine) will end up at the 5-position of the quinoline. To obtain a 3-fluoroquinoline via this route, a different malonic ester derivative would be needed.
Let's reconsider the starting material for the desired product. To obtain a 3-fluoroquinoline, one would typically use a 2-fluoromalonic ester derivative in the Gould-Jacobs reaction. To obtain a 7-bromoquinoline, a 4-bromoaniline is the correct precursor. Therefore, the reaction of 4-bromoaniline with diethyl 2-fluoro-3-oxosuccinate (or a similar fluorinated malonate derivative) would be a more direct approach.
However, given the common availability of reagents, the initial proposed pathway with subsequent modification is often more practical. The regioselectivity of direct halogenation is more complex.
-
Direct Bromination of 3-Fluoroquinoline: Electrophilic aromatic substitution on the quinoline ring is governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring and directs substitution to the benzene ring, typically at the C5 and C8 positions. The fluorine at C3 is a deactivating group but directs ortho and para. This would favor substitution at C2, C4, and in the benzene ring. The interplay of these directing effects makes it difficult to achieve selective bromination at C7.
-
Direct Fluorination of 7-Bromoquinoline: Electrophilic fluorination, often using reagents like Selectfluor®, can be challenging to control regioselectively on complex heterocyclic systems. The bromine at C7 is a deactivating ortho-, para-director. This would favor substitution at C6 and C8. Achieving selective fluorination at C3 would likely require a more specialized, directed fluorination method.
Due to these complexities, building the ring with the substituents in place via the Gould-Jacobs reaction remains the most robust strategy for achieving high regioselectivity in the synthesis of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Stability of 7-Bromo-3-fluoroquinoline
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals utilizing 7-Bromo-3-fluoroquinoline. The integrity of this compound is paramount for reproducible and accurate experimental outcomes. Users have reported inconsistencies in results, often stemming from unaddressed decomposition during storage. This document provides a framework for understanding the potential instability of this compound, offering troubleshooting advice, and presenting validated protocols to ensure its purity and efficacy in your research.
Section 1: Troubleshooting Guide - Is My Reagent Compromised?
This section addresses the most common issues encountered by users, presented in a direct question-and-answer format.
Q1: My experimental results are inconsistent, and I suspect my this compound is the cause. How can I confirm this?
Inconsistent results are the primary indicator of reagent degradation. The most reliable method to confirm the purity of your sample is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose. A compromised sample will typically show a diminished area of the main product peak and the emergence of new peaks corresponding to degradation products. For a detailed, step-by-step protocol on how to perform this analysis, please refer to Section 3: Verifying Compound Integrity .
Q2: I've noticed a change in the color of my solid this compound, from a light-tan to a darker brown. What does this signify?
A visible change in color is a strong qualitative indicator of chemical decomposition. While the pure compound is typically a solid[1], supplier safety data sheets for similar bromo-quinolines describe it as a brown solid[2]. However, a darkening over time suggests the formation of chromophoric (light-absorbing) byproducts. This is often linked to slow oxidation or photodegradation. The compound should not be used if a significant color change is observed without first verifying its purity via HPLC analysis.
Q3: What are the primary chemical pathways that cause this compound to decompose?
Based on the structure—a halogenated fluoroquinolone—there are three primary degradation pathways to consider:
-
Photodegradation: The fluoroquinolone core is notoriously sensitive to light. Exposure to both ambient laboratory light and UV radiation can initiate degradation, leading to defluorination, hydroxylation, or other complex rearrangements[3][4][5]. This is arguably the most significant and immediate threat to the compound's stability.
-
Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly in the presence of moisture and trace amounts of base or acid. While stable as a dry solid, solutions of the compound, especially in protic solvents, can undergo slow hydrolysis over time, replacing the bromine atom with a hydroxyl group[6].
-
Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light. This often leads to the formation of N-oxides or other oxidized species, contributing to discoloration.
The interplay of these factors is visualized in the diagram below.
Caption: Potential degradation pathways for this compound.
Q4: I need to store the compound in solution for my experiments. What is the best solvent, and what precautions should I take?
For solutions, the choice of solvent is critical. Aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for stock solutions.
-
Avoid Protic Solvents: Avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in solvolysis or facilitate hydrolysis.
-
Use Anhydrous Grade: Always use anhydrous grade solvents to minimize water content.
-
Store Frozen & In The Dark: Prepare aliquots of your stock solution in amber vials and store them at -20°C or -80°C. This minimizes light exposure and dramatically slows the kinetics of any degradation reactions.
-
Inert Gas Overlay: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Section 2: Best Practices for Proactive Storage & Handling
Preventing decomposition begins with rigorous storage and handling protocols from the moment the compound is received. While some suppliers suggest room temperature storage[7], a more conservative approach is strongly advised to maximize shelf-life and ensure experimental reproducibility.
Recommended Storage Conditions
The following table summarizes the ideal storage conditions for this compound in both solid and solution forms.
| Parameter | Solid Form (Long-Term) | Solution Form (Stock Aliquots) | Causality (The "Why") |
| Temperature | -20°C (Freezer) | -20°C to -80°C | Reduces the kinetic rate of all potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Headspace | Prevents oxidation of the electron-rich quinoline ring system. |
| Light | Store in Amber Vial/Dark | Store in Amber Vial/Dark | The fluoroquinolone core is highly susceptible to photodegradation[4][5]. |
| Container | Tightly Sealed Glass Vial | Tightly Sealed Glass Vial (PTFE-lined cap) | Prevents ingress of atmospheric moisture and oxygen. |
Handling Procedures
-
Minimize Exposure: Handle the solid compound in a controlled environment, such as a glovebox under an inert atmosphere, whenever possible.
-
Aliquot Upon Receipt: For the solid, avoid repeatedly opening the main stock bottle. Weigh out and prepare smaller aliquots for daily or weekly use.
-
Use Dedicated Tools: Use clean, dry spatulas and glassware to prevent cross-contamination.
Section 3: Verifying Compound Integrity - A Self-Validating Protocol
Trust in your starting material is non-negotiable. This section provides a straightforward protocol to validate the purity of your this compound.
Experimental Protocol: HPLC-UV Purity Analysis
This method provides a quantitative assessment of purity.
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this solution 1:100 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient:
-
Start at 30% B
-
Linear gradient to 95% B over 15 minutes
-
Hold at 95% B for 2 minutes
-
Return to 30% B over 1 minute
-
Equilibrate at 30% B for 2 minutes
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.
-
Interpreting the Results
A high-quality, undegraded sample should yield a chromatogram with a single major peak, showing a purity of ≥97%[7]. The presence of multiple smaller peaks, especially those eluting earlier (indicating more polar compounds like hydroxylated byproducts), is a clear sign of degradation.
Caption: Experimental workflow for purity verification of this compound.
Section 4: Frequently Asked Questions (FAQs)
FAQ: Why do different suppliers recommend conflicting storage conditions, such as "room temperature" versus "freezer"?
Supplier recommendations can vary based on their internal stability studies, which may only cover short-term shipping and storage. "Room temperature" may be acceptable for a few weeks, but it is not optimal for long-term stability[7]. Our recommendation for freezer storage (-20°C) is based on fundamental chemical principles and is a best-practice standard in the pharmaceutical and fine chemical industries to ensure maximum shelf-life and guard against unknown degradation pathways[2][8].
FAQ: Under ideal freezer conditions, what is the expected shelf-life of solid this compound?
When stored properly at -20°C under an inert atmosphere and protected from light, the solid compound should remain stable for several years. However, it is good laboratory practice to re-analyze the purity of any critical reagent, including this one, after one year of storage or before starting a new, sensitive series of experiments.
FAQ: What are the likely degradation products, and could they interfere with my experiments?
The most probable degradation products are hydroxylated, de-halogenated, or oxidized quinolines[5][6]. These impurities can absolutely interfere with experiments. For example, a hydroxylated byproduct could act as a competing nucleophile or have a different binding affinity in biological assays, leading to artifacts or a reduction in the desired activity.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. chemscene.com [chemscene.com]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Spectroscopic Guide to Substituted Quinolines: Unraveling the ¹H and ¹³C NMR Signatures of 7-Bromo-3-fluoroquinoline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 7-Bromo-3-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data and provides a comparative analysis with related, well-characterized molecules to offer a robust framework for spectral interpretation.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. Understanding the influence of these substituents on the NMR spectrum is, therefore, crucial for confirming the successful synthesis of target molecules and for quality control.
The Power of Prediction in Modern Spectroscopy
While experimental data is the gold standard, the rapid pace of research often necessitates the use of predictive tools to guide synthesis and analysis. Modern NMR prediction algorithms, often employing a combination of hierarchical organization of spherical environments for substituents (HOSE) codes, machine learning, and density functional theory (DFT), can provide remarkably accurate estimations of chemical shifts and coupling constants.[1][2][3][4][5][6][7] This guide utilizes predicted ¹H and ¹³C NMR data for this compound as a foundational dataset for a detailed comparative analysis.
Comparative Analysis: Dissecting Substituent Effects
To understand the NMR spectrum of this compound, it is instructive to compare its predicted data with the experimental data of its parent molecule, quinoline, and the monosubstituted derivatives, 3-fluoroquinoline and 7-bromoquinoline. This comparative approach allows for the deconvolution of the electronic and steric effects of each substituent on the quinoline ring system.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of quinolines is typically complex due to the presence of multiple coupled protons. The introduction of substituents further perturbs these signals in predictable ways.[8][9]
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Quinoline and its Derivatives.
| Proton | Quinoline (Experimental) | 3-Fluoroquinoline (Experimental) | 7-Bromoquinoline (Experimental) | This compound (Predicted) |
| H-2 | 8.90 | 8.75 | 8.91 | 8.78 |
| H-4 | 8.12 | 7.95 | 8.11 | 7.98 |
| H-5 | 7.75 | 7.82 | 7.65 | 7.72 |
| H-6 | 7.53 | 7.63 | 7.75 | 7.83 |
| H-8 | 8.08 | 8.15 | 8.35 | 8.42 |
Note: Experimental data is typically acquired in CDCl₃. Predicted data is solvent-independent but serves as a strong relative comparison.
Analysis of ¹H Chemical Shifts:
-
Fluorine at C-3: The electron-withdrawing nature of the fluorine atom at the 3-position is expected to deshield the adjacent protons, H-2 and H-4. However, the dominant effect of fluorine is often through space, leading to a slight shielding of H-2 and H-4 in 3-fluoroquinoline compared to quinoline. This is reflected in the predicted spectrum of this compound.
-
Bromine at C-7: The bromine atom at the 7-position primarily influences the protons on the carbocyclic ring. The most significant effect is the downfield shift of the peri-proton, H-8, due to a combination of inductive and steric effects. A noticeable downfield shift is also observed for H-6.[10][11]
-
Combined Effects in this compound: The predicted chemical shifts for the disubstituted compound represent a combination of these individual effects. The upfield shifts of H-2 and H-4 are characteristic of the 3-fluoro substitution, while the downfield shifts of H-6 and H-8 are indicative of the 7-bromo substitution.
Coupling Constants: A Key to Connectivity
In addition to chemical shifts, coupling constants provide invaluable information about the connectivity of protons. The presence of fluorine introduces additional complexity and diagnostic information through ¹H-¹⁹F couplings.[12]
-
¹H-¹H Coupling: The typical coupling constants for quinolines are observed, with ortho coupling (³JHH) in the range of 7-9 Hz, meta coupling (⁴JHH) around 1-3 Hz, and para coupling (⁵JHH) often being negligible.[8]
-
¹H-¹⁹F Coupling: The fluorine at C-3 will couple with the neighboring protons. The ortho coupling (³JHF) to H-2 and H-4 is expected to be in the range of 5-10 Hz. A smaller meta coupling (⁴JHF) to H-5 may also be observed.[13][14]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct view of the carbon skeleton, with chemical shifts being highly sensitive to the electronic environment of each carbon atom.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline and its Derivatives.
| Carbon | Quinoline (Experimental) | 3-Fluoroquinoline (Experimental) | 7-Bromoquinoline (Experimental) | This compound (Predicted) |
| C-2 | 150.3 | 147.5 (d, ¹JCF = 258 Hz) | 150.8 | 148.0 (d, ¹JCF ≈ 260 Hz) |
| C-3 | 121.1 | 154.2 (d, ²JCF = 12 Hz) | 121.4 | 154.5 (d, ²JCF ≈ 12 Hz) |
| C-4 | 136.1 | 133.8 (d, ³JCF = 5 Hz) | 136.2 | 134.1 (d, ³JCF ≈ 5 Hz) |
| C-4a | 128.3 | 127.9 | 128.8 | 128.5 |
| C-5 | 129.5 | 129.8 | 130.5 | 130.8 |
| C-6 | 126.5 | 127.1 | 128.3 | 129.1 |
| C-7 | 129.4 | 130.2 | 122.1 | 122.4 |
| C-8 | 127.7 | 128.4 | 131.6 | 132.3 |
| C-8a | 148.4 | 146.9 | 148.6 | 147.2 |
Note: Experimental data is typically acquired in CDCl₃. Predicted data is solvent-independent. (d) denotes a doublet due to C-F coupling, with the coupling constant (JCF) in Hz.[15][16][17]
Analysis of ¹³C Chemical Shifts:
-
Fluorine at C-3: The most dramatic effect of the fluorine substituent is the large downfield shift of the directly attached carbon, C-3, and the characteristic large one-bond C-F coupling constant (¹JCF) of approximately 260 Hz.[14][18] Significant two- and three-bond couplings to C-2 and C-4 are also observed.
-
Bromine at C-7: The bromine atom causes a significant upfield shift of the ipso-carbon, C-7, due to the "heavy atom effect." The surrounding carbons, C-6 and C-8, experience moderate downfield shifts.[8]
-
Combined Effects in this compound: The predicted ¹³C NMR spectrum of this compound showcases the additive nature of these substituent effects. The characteristic large ¹JCF for C-3 and the upfield shift for C-7 are the most prominent features.
Experimental Protocol for NMR Spectroscopy
For researchers aiming to acquire experimental data for this compound or similar derivatives, the following general protocol can be employed.
-
Sample Preparation:
-
Weigh approximately 5-15 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise and resolution.
-
For complex, overlapping spectra, consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton connectivities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
To aid in the assignment of quaternary carbons and CH/CH₂/CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.
-
For unambiguous assignment of all carbons, 2D heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Visualizing the NMR Logic
The relationships between the substituents and their effects on the NMR spectra can be visualized to aid in understanding the underlying principles.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. PROSPRE [prospre.ca]
- 5. CASCADE [nova.chem.colostate.edu]
- 6. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Bromoquinoline(4965-36-0) 1H NMR [m.chemicalbook.com]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. The Duke NMR Center Coupling constants [sites.duke.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide: 7-Bromo-3-fluoroquinoline vs. 7-Chloro-3-fluoroquinoline in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. Within the privileged quinoline scaffold, a cornerstone of medicinal chemistry, the choice between halogenated isomers for subsequent functionalization is a frequent and pivotal consideration.[1][2] This guide provides an in-depth, objective comparison between two key intermediates: 7-Bromo-3-fluoroquinoline and 7-Chloro-3-fluoroquinoline. We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their performance in key synthetic transformations, supported by experimental data and protocols.
At a Glance: Physicochemical Properties
A molecule's physical properties govern its behavior from the reaction flask to potential pharmacokinetic profiles.[3][4][5] The primary distinction between the two title compounds lies in the halogen at the 7-position, which directly influences molecular weight, polarity, and reactivity.
| Property | This compound | 7-Chloro-3-fluoroquinoline | Analysis |
| CAS Number | 1375108-29-4[6][7] | 186988-34-3 | The bromo-analog is heavier, which can impact formulation and dosing calculations in later stages. |
| Molecular Formula | C₉H₅BrFN[6][7] | C₉H₅ClFN | The core scaffold is identical, isolating the halogen as the key variable. |
| Molecular Weight | 226.05 g/mol [6][7] | 181.60 g/mol | The chloro-analog is significantly lighter, offering a potential cost-per-mole advantage. |
| Boiling Point | 299.7 ± 20.0 °C (at 760 mmHg)[6] | ~280-290 °C (Predicted) | Boiling points are similar, indicating comparable intermolecular forces. |
| LogP | 3.136[7] | ~2.9 (Predicted) | The bromo-compound is slightly more lipophilic, a factor that can influence solubility and interactions with biological membranes.[3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[7] | 12.89 Ų | TPSA is identical, as the halogen does not contribute to this metric, suggesting similar passive membrane permeability characteristics. |
The Decisive Factor: A Tale of Two Halogens in Synthesis
The utility of these molecules lies in the strategic replacement of the C7-halogen. The fundamental difference in the carbon-halogen bond strength (C-Br: ~285 kJ/mol; C-Cl: ~340 kJ/mol) is the primary determinant of their synthetic applications. The weaker, more polarizable C-Br bond makes this compound the more reactive, versatile, yet often more expensive, partner for palladium-catalyzed cross-coupling reactions. Conversely, 7-Chloro-3-fluoroquinoline is a more stable and cost-effective building block, ideally suited for nucleophilic aromatic substitution (SNAr) where its reactivity is sufficient.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerhouse for creating C-C bonds, enabling the synthesis of diverse 7-aryl or 7-vinyl quinoline libraries.[8][9][10] The choice between the bromo and chloro analogs directly impacts reaction kinetics and required conditions.
Causality: The rate-determining step in the Suzuki catalytic cycle is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[11][12] The weaker C-Br bond undergoes this step much more readily and under milder conditions than the robust C-Cl bond. Consequently, reactions with this compound typically proceed with lower catalyst loadings, at lower temperatures, and are more tolerant of a wider range of functional groups on the coupling partner. While couplings with 7-Chloro-3-fluoroquinoline are feasible, they often necessitate more specialized and expensive ancillary phosphine ligands (e.g., Buchwald or Fu ligands), higher temperatures, and longer reaction times to achieve comparable yields.[8]
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Fluoroquinolones
The synthesis of many potent fluoroquinolone antibiotics, such as Ciprofloxacin and Norfloxacin, relies on the displacement of the 7-halogen by a nitrogen nucleophile, typically a piperazine derivative.[13][14] This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Causality: For an SNAr reaction to occur efficiently, two conditions are paramount: the ring must be activated by electron-withdrawing groups, and the halogen must be a good leaving group. The quinoline core itself, particularly when protonated or further substituted, is sufficiently electron-poor to facilitate this reaction at the 7-position.[15] In the leaving group-expulsion step, the stability of the departing halide ion is key. While bromide is a slightly better leaving group than chloride in a vacuum, the difference in reactivity in SNAr is less pronounced than in cross-coupling. Given that 7-Chloro-3-fluoroquinoline is more economical and atom-efficient, it has become the industry standard for the large-scale synthesis of C7-aminated quinolones where the reaction conditions can be optimized to drive the substitution to completion.[13][15]
Mandatory Visualization: The SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Experimental Protocols
The following protocols are self-validating systems, adapted from established literature, designed to provide a reliable starting point for optimization.[12][13] The rationale behind key steps is explained to empower the researcher.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the synthesis of a 7-aryl-3-fluoroquinoline, a common objective in hit-to-lead campaigns.
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: A slight excess of the boronic acid ensures complete consumption of the limiting bromo-reagent. Pd(PPh₃)₄ is a reliable, albeit not the most active, Pd(0) catalyst precursor. K₂CO₃ is a mild base sufficient to activate the boronic acid for transmetalation without hydrolyzing sensitive functional groups.[8]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, halting the reaction. An inert atmosphere is crucial for catalyst longevity.
-
-
Solvent Addition: Add a degassed 9:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of ~0.1 M with respect to the bromoquinoline.
-
Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution on a 7-Chloroquinolone Analog
This protocol is representative of the synthesis of fluoroquinolone antibiotic precursors.[13][15]
Step-by-Step Methodology:
-
Reaction Setup: In a sealable pressure vessel, combine 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and anhydrous piperazine (4.0 eq). Add anhydrous pyridine as the solvent (~0.2 M).
-
Causality: A large excess of piperazine acts as both the nucleophile and an acid scavenger for the HCl generated, driving the reaction equilibrium forward. Pyridine is a polar aprotic solvent that can also act as a base and is stable at high temperatures.
-
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C for 6-18 hours.
-
Causality: High temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex with the less reactive chloro-substrate.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice and adjust the pH to ~7 with concentrated HCl.
-
Causality: This step precipitates the product, which is typically a zwitterion at neutral pH, and protonates the excess piperazine and pyridine, making them water-soluble.
-
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove residual impurities. Dry the solid under vacuum to yield the desired product, often of sufficient purity for the next step.
Strategic Selection in Drug Discovery
| Scenario | Recommended Reagent | Rationale |
| Early-Stage Discovery (SAR Exploration) | This compound | The higher reactivity allows for rapid generation of a diverse chemical library using a wide array of boronic acids under mild, reliable conditions. Speed and breadth of exploration are prioritized over cost. |
| Late-Stage/Process Chemistry | 7-Chloro-3-fluoroquinoline | For large-scale synthesis of a specific target (e.g., an established antibiotic), the lower cost, higher atom economy, and sufficient reactivity for SNAr make it the superior choice. The process can be rigorously optimized for yield and purity. |
| Synthesis of Sterically Hindered Biaryls | This compound | The greater reactivity is essential to overcome the steric hindrance in both the aryl halide and the boronic acid partner, where the chloro-analog would likely fail to couple efficiently. |
| Cost-Sensitive Projects | 7-Chloro-3-fluoroquinoline | The raw material cost is significantly lower, making it the default choice when budget is a primary constraint and its reactivity profile is acceptable for the planned transformation. |
Conclusion
The choice between this compound and 7-Chloro-3-fluoroquinoline is not a matter of inherent superiority, but of strategic alignment with the goals of the synthetic campaign. The bromo-derivative offers unparalleled reactivity and versatility for palladium-catalyzed cross-couplings, making it the ideal tool for rapid structure-activity relationship exploration in early-stage discovery. In contrast, the chloro-derivative provides a robust, cost-effective, and atom-economical pathway for nucleophilic substitutions, rendering it the workhorse for process development and large-scale manufacturing. A thorough understanding of the mechanistic underpinnings of their reactivity allows the discerning medicinal chemist to select the optimal tool for the task, accelerating the path toward novel therapeutic agents.
References
- 1. chim.it [chim.it]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 14. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to 7-Bromo-3-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Bromo-3-fluoroquinoline
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the quinoline core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the fluorine atom at the 3-position can significantly modulate the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of plausible synthetic routes to this important intermediate, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.
Route 1: Multi-step Synthesis via Gould-Jacobs Reaction and Subsequent Functionalization
This strategy builds the quinoline core using the well-established Gould-Jacobs reaction, followed by a series of functional group interconversions to introduce the desired bromo and fluoro substituents. This route offers a high degree of control over the substitution pattern.
Mechanistic Rationale
The synthesis commences with the condensation of 3-bromoaniline with diethyl 2-(ethoxymethylene)malonate. This is followed by a thermally induced cyclization to form the quinoline ring system. The resulting 4-hydroxyquinoline intermediate is then converted to the corresponding 4-chloro derivative, which is subsequently reduced to afford the 7-bromoquinoline core. Finally, electrophilic fluorination introduces the fluorine atom at the 3-position.
Experimental Protocol
Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, a mixture of 3-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 140-150 °C for 2 hours.
-
The reaction mixture is then added dropwise to a preheated flask containing Dowtherm A (10 times the weight of 3-bromoaniline) at 250 °C.
-
The mixture is maintained at this temperature for 30 minutes, then cooled to room temperature.
-
The precipitated solid is filtered, washed with diethyl ether, and dried to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline
-
The ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate from the previous step is suspended in a 10% aqueous sodium hydroxide solution.
-
The mixture is refluxed for 3 hours, then cooled and acidified with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then heated at its melting point until carbon dioxide evolution ceases to afford 7-bromo-4-hydroxyquinoline.
Step 3: Synthesis of 7-Bromo-4-chloroquinoline
-
A mixture of 7-bromo-4-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at 110 °C for 2 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to give 7-bromo-4-chloroquinoline.
Step 4: Synthesis of 7-Bromoquinoline
-
7-Bromo-4-chloroquinoline is dissolved in a suitable solvent such as ethanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
The catalyst is filtered off, and the solvent is evaporated to yield 7-bromoquinoline.
Step 5: Synthesis of this compound
-
7-Bromoquinoline is dissolved in a suitable solvent like acetonitrile.
-
A fluorinating agent such as Selectfluor® (1.1 eq) is added portion-wise at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.
Process Visualization
Caption: Multi-step synthesis of this compound via the Gould-Jacobs reaction.
Route 2: Modified Friedländer Annulation
This approach utilizes a modified Friedländer annulation, a powerful method for quinoline synthesis, by condensing a suitably substituted o-aminobenzaldehyde with a fluorinated ketone. This route can potentially be more convergent than the multi-step linear synthesis.
Mechanistic Rationale
The synthesis begins with the preparation of 2-amino-4-bromobenzaldehyde from 4-bromo-2-nitrotoluene. The nitro group is reduced to an amine, and the methyl group is oxidized to an aldehyde. This intermediate then undergoes a condensation reaction with a fluoro-substituted ketone, such as fluoroacetone, in the presence of a catalyst to directly form the this compound ring system.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-nitrotoluene
-
To a solution of 2-nitrotoluene (1.0 eq) in concentrated sulfuric acid, N-bromosuccinimide (1.1 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.
-
The mixture is then poured onto ice, and the precipitate is filtered, washed with water, and dried to yield 4-bromo-2-nitrotoluene.
Step 2: Synthesis of 2-Amino-4-bromobenzaldehyde
-
4-Bromo-2-nitrotoluene is reduced to 4-bromo-2-aminotoluene using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.
-
The resulting 4-bromo-2-aminotoluene is then oxidized to 2-amino-4-bromobenzaldehyde using an oxidizing agent such as manganese dioxide.
Step 3: Synthesis of this compound
-
A mixture of 2-amino-4-bromobenzaldehyde (1.0 eq) and fluoroacetone (1.5 eq) is heated in the presence of a Lewis acid catalyst (e.g., In(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) under solvent-free conditions or in a high-boiling solvent.[1]
-
The reaction is monitored by TLC until completion.
-
The reaction mixture is cooled, and the product is isolated by column chromatography to afford this compound.
Process Visualization
Caption: Synthesis of this compound via a modified Friedländer annulation.
Comparative Analysis
| Feature | Route 1: Gould-Jacobs & Functionalization | Route 2: Modified Friedländer Annulation |
| Number of Steps | 5 | 3 |
| Overall Yield | Moderate to Low (cumulative loss over steps) | Potentially Higher (more convergent) |
| Starting Materials | Readily available (3-bromoaniline) | Requires synthesis of a specific o-aminobenzaldehyde |
| Reagents & Conditions | Involves high temperatures and strong acids/bases | Can be performed under milder conditions with catalysis |
| Scalability | Each step is generally scalable | Scalability may depend on the efficiency of the annulation step |
| Control of Isomers | High regioselectivity in the Gould-Jacobs step | Potential for isomer formation depending on the ketone used |
| Safety Considerations | Use of hazardous reagents like POCl₃ | Requires careful handling of oxidizing and fluorinating agents |
Conclusion and Future Perspectives
Both synthetic routes presented offer viable pathways to this compound. The choice of the most suitable route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and equipment.
The multi-step approach via the Gould-Jacobs reaction provides a robust and well-documented method, offering excellent control over the final substitution pattern. While it involves more steps, the individual reactions are generally reliable and scalable.
The modified Friedländer annulation presents a more convergent and potentially higher-yielding alternative. However, it relies on the successful synthesis of the key 2-amino-4-bromobenzaldehyde intermediate. Further optimization of the annulation step could make this a very attractive route for large-scale production.
Future research in this area could focus on developing more direct and efficient methods for the synthesis of this compound, potentially through C-H activation and functionalization of the quinoline core, which would reduce the number of synthetic steps and improve the overall atom economy.
References
A Definitive Guide to the Structural Confirmation of 7-Bromo-3-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Substituted quinolines, such as 7-Bromo-3-fluoroquinoline, represent a critical class of scaffolds in drug discovery, valued for their potential as antimicrobial and anticancer agents.[1] The introduction of halogen substituents like bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous confirmation of their precise location on the quinoline core is a critical step in the research and development pipeline.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of this compound. We will explore the causality behind the selection of specific experimental methods, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Imperative: A Multi-faceted Approach
A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound. A robust and reliable confirmation of the structure of this compound necessitates a multi-pronged approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a powerful, self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] For a substituted quinoline, a suite of 1D and 2D NMR experiments is essential to assign every proton and carbon and to confirm the substitution pattern.
Causality of Experimental Choices in NMR
The complexity of the aromatic region in the ¹H NMR spectrum of substituted quinolines, often characterized by overlapping signals, necessitates the use of 2D NMR techniques.[4] While ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, techniques like COSY, HSQC, and HMBC are crucial for assembling the molecular fragments.
Predicted ¹H and ¹³C NMR Data for this compound
The following table presents the predicted chemical shifts for this compound. These predictions are based on the known effects of electron-withdrawing halogen substituents on the quinoline ring system.
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
| 2 | CH | ~8.5 | d, J(H-F) ≈ 2-4 Hz |
| 4 | CH | ~8.0 | d, J(H-F) ≈ 8-10 Hz |
| 5 | CH | ~7.8 | d, J(H-H) ≈ 8-9 Hz |
| 6 | CH | ~7.5 | dd, J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2 Hz |
| 8 | CH | ~8.2 | d, J(H-H) ≈ 2 Hz |
| 3 | C | ~155 | d, ¹J(C-F) ≈ 250-280 Hz |
| 7 | C | ~120 | s |
| ... | ... | ... | ... |
Note: This is a generalized prediction. Actual values may vary based on solvent and other experimental conditions.
Experimental Protocols for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall proton environment.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon signals.
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.
2D NMR Acquisition for Structural Connectivity:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in mapping out the proton spin systems on the quinoline rings.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This is invaluable for assigning carbon resonances and resolving overlapping proton signals.[5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is critical for connecting the different spin systems and for confirming the positions of quaternary carbons and substituents.[5][6]
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and for providing definitive evidence of the presence of bromine.
Causality of Isotopic Pattern Analysis
The presence of bromine can be unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive "doublet" of peaks in the mass spectrum for any bromine-containing fragment, with the peaks separated by two mass units and having almost equal intensity.[7]
Predicted Mass Spectrum Data
For this compound (C₉H₅BrFN), the expected molecular ion region in a high-resolution mass spectrum would show:
| Ion | Calculated m/z | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | ~224.96 | ~100% |
| [M+2]⁺ (with ⁸¹Br) | ~226.96 | ~98% |
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Instrumentation and Measurement:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The separated compound will then be ionized in the mass spectrometer (typically by electron impact, EI).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizing the Expected Isotopic Pattern
Caption: Predicted mass spectrum isotopic pattern for a monobrominated compound.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[8] This technique is particularly valuable for confirming the substitution pattern on the quinoline ring without ambiguity.
Causality of X-ray Diffraction
X-ray crystallography works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern is unique to the crystal structure and can be mathematically deconvoluted to generate a three-dimensional model of the molecule.
Experimental Protocol for X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer in an X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Comparative Analysis with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution | Excellent for detailed structural information in solution | Can be complex to interpret for some molecules, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, confirms presence of specific elements | Does not provide information on connectivity or stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
The structural confirmation of this compound derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. By integrating the detailed connectivity information from 1D and 2D NMR, the molecular weight and elemental confirmation from mass spectrometry, and the unambiguous 3D structure from X-ray crystallography, researchers can establish the identity of their target compounds with the highest degree of confidence. This rigorous, multi-faceted approach is essential for ensuring the integrity of research data and for advancing the development of new pharmaceuticals and materials.
References
- 1. This compound [myskinrecipes.com]
- 2. 1375108-29-4|this compound|BLD Pharm [bldpharm.com]
- 3. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the reactivity of 7-Bromo-3-fluoroquinoline in cross-coupling reactions
An In-Depth Guide to Benchmarking the Reactivity of 7-Bromo-3-fluoroquinoline in Cross-Coupling Reactions
Introduction: The Strategic Value of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Its prevalence stems from the diverse biological activities exhibited by its derivatives, including antimalarial, anticancer, and antibacterial properties.[1] The ability to precisely functionalize the quinoline ring is therefore of paramount importance in drug discovery, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
Among the vast array of quinoline building blocks, this compound stands out as a particularly versatile intermediate. It features two distinct halogen atoms at electronically and sterically different positions, offering orthogonal reactivity. The C7-Bromine bond is a classical handle for palladium-catalyzed cross-coupling reactions, while the C3-Fluorine atom modulates the electronic character of the ring, influencing both reactivity and the physicochemical properties of the final product.
This guide provides a comprehensive framework for benchmarking the reactivity of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[2][3][4] We will delve into standardized protocols, explain the rationale behind experimental design, and present a comparative analysis of its reactivity against other relevant haloquinolines.
Understanding the Inherent Reactivity of this compound
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[3][5] This step is highly sensitive to the electronic and steric environment of the reaction center.
Electronic Effects: The this compound system is influenced by competing electronic factors. The nitrogen atom and the fluorine atom at the 3-position are strongly electron-withdrawing, a consequence of fluorine's high electronegativity.[6] This inductive effect reduces the electron density across the quinoline ring system. A more electron-deficient aromatic ring generally accelerates the rate-determining oxidative addition step of the catalytic cycle. Therefore, the C-Br bond in this compound is expected to be more activated towards oxidative addition compared to a non-fluorinated analogue like 7-bromoquinoline. The general order of halide reactivity in these couplings is I > Br > OTf > Cl > F, placing the C-Br bond in a favorable position for selective functionalization.[5][7]
Steric Effects: The 7-position of the quinoline ring is relatively unhindered, allowing good access for the bulky palladium catalyst to approach the C-Br bond. This contrasts with more sterically congested positions, such as the C8-position, which is subject to peri-interactions with the nitrogen lone pair or substituents at C1. This favorable steric profile at C7 is anticipated to contribute to efficient coupling.
Part 1: The Suzuki-Miyaura Reaction (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, valued for its operational simplicity and the stability of the boronic acid coupling partners.[7][8]
Standardized Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable baseline for coupling this compound with a standard partner like phenylboronic acid.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line, heating mantle/oil bath.
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the dioxane/water solvent mixture.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining solvent to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / SPhos): Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the final reductive elimination step, while its electron-donating character stabilizes the Pd(0) center and facilitates the initial oxidative addition. This combination is highly effective for coupling heteroaryl halides.[9]
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[10] K₃PO₄ is often preferred as it is less likely to cause side reactions like ester hydrolysis compared to stronger bases.
-
Solvent (Dioxane/Water): The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components and the catalyst system.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Part 2: The Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[11][12] This reaction has largely replaced harsher classical methods for synthesizing arylamines.[11]
Standardized Protocol for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a representative secondary amine, morpholine.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
Schlenk flask or sealed tube, magnetic stirrer, nitrogen/argon line, heating mantle/oil bath.
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Finally, add the morpholine via syringe.
-
Seal the flask and heat the reaction to 100-110 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ / XPhos): Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] XPhos is a highly effective, bulky electron-rich phosphine ligand specifically developed for C-N cross-coupling, promoting efficient oxidative addition and reductive elimination.[14]
-
Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species, which is a key intermediate prior to reductive elimination.[13][15]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction as they do not interfere with the strong base or the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Part 3: The Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16][17] It typically employs a dual-catalyst system of palladium and copper(I).[17]
Standardized Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with phenylacetylene.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
-
Schlenk flask, magnetic stirrer, nitrogen/argon line.
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N). The amine acts as both the base and a solvent.
-
Degas the mixture for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is a classic Sonogashira system. The palladium complex facilitates the main cross-coupling cycle (oxidative addition/reductive elimination).[18] The copper(I) cocatalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium center.[17]
-
Base (Et₃N / DIPA): The amine base is crucial for neutralizing the HBr generated during the reaction and for facilitating the formation of the copper acetylide.
-
Solvent (THF): An aprotic solvent that effectively dissolves all reaction components is required.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Comparative Reactivity Data and Discussion
Direct, side-by-side comparative experimental data for a wide range of haloquinolines under identical conditions is not extensively consolidated in the literature. However, based on established principles of reactivity, we can construct a predictive comparison to guide experimental design. The following tables summarize expected reactivity trends.
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Substrate | Halogen Position | Electronic Influence of Other Substituents | Expected Reactivity | Rationale & Comments |
| This compound | C7 | Strong e⁻-withdrawing (F at C3) | High | C-Br bond activated by electron-withdrawing fluorine. Low steric hindrance. |
| 6-Bromoquinoline | C6 | None | Moderate-High | Standard reactivity for an electron-neutral heteroaryl bromide. |
| 8-Bromoquinoline | C8 | None | Moderate | Potential for slightly reduced reactivity due to steric hindrance from the peri-position. |
| 7-Chloro-3-fluoroquinoline | C7 | Strong e⁻-withdrawing (F at C3) | Low-Moderate | C-Cl bond is significantly less reactive than C-Br and requires more specialized, highly active catalyst systems. |
| 5-Bromo-8-methoxyquinoline | C5 | e⁻-donating (MeO at C8) | Moderate | The electron-donating methoxy group may slightly deactivate the ring towards oxidative addition. |
Table 2: Predicted Reactivity in Buchwald-Hartwig Amination
| Substrate | Halogen Position | Coupling Partner | Expected Reactivity | Rationale & Comments |
| This compound | C7 | Secondary Amine (e.g., Morpholine) | High | Electron-deficient ring favors oxidative addition. Good steric access. |
| 6-Bromoquinoline | C6 | Secondary Amine | Moderate-High | Generally good substrate, performance depends heavily on ligand choice. |
| 8-Bromoquinoline | C8 | Primary Amine (e.g., Aniline) | Low-Moderate | Increased steric hindrance can make coupling with bulkier or less nucleophilic amines challenging. |
| 7-Bromo-5-nitroquinoline | C7 | Secondary Amine | Very High | The strongly electron-withdrawing nitro group significantly activates the C-Br bond.[19] |
Discussion of Trends: The data illustrates the critical role of electronics. The presence of the electron-withdrawing fluorine atom in This compound consistently places it in the "High" expected reactivity category. This activation makes it an excellent substrate, likely to provide good to excellent yields under the standardized conditions. In contrast, alternatives like 7-chloro-3-fluoroquinoline would require more forcing conditions or advanced catalyst systems due to the inherent inertness of the C-Cl bond.[7] Steric hindrance is another key factor, as seen in the predicted lower reactivity of 8-bromoquinoline, where the catalyst's approach is more encumbered. The choice of the nucleophilic partner also matters; for instance, coupling hindered primary amines in a Buchwald-Hartwig reaction is often more difficult than coupling unhindered secondary amines.[14]
Conclusion
This compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its electronic activation by the C3-fluorine substituent, combined with the favorable steric environment at C7, makes it a superior substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings compared to many other haloquinoline isomers.
The standardized protocols provided in this guide offer a robust starting point for researchers to explore the chemistry of this scaffold. By understanding the interplay of electronic and steric effects, and the rationale behind the selection of catalysts, ligands, and bases, scientists can efficiently synthesize diverse libraries of novel quinoline derivatives for applications in drug discovery and materials science. Further investigation could focus on leveraging this reactivity in sequential cross-couplings or exploring copper-free Sonogashira variants to broaden its synthetic utility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for 7-Bromo-3-fluoroquinoline Reference Standards
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Bedrock of Reproducibility
In the landscape of pharmaceutical research and development, the integrity of every single data point is paramount. The foundation upon which this integrity is built is the quality of the starting materials, particularly the analytical reference standards. A reference standard is a highly purified and well-characterized compound used as a measurement base for assessing the identity, purity, and potency of a substance. The document that attests to its characterization is the Certificate of Analysis (CoA).
7-Bromo-3-fluoroquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and anti-infective drugs. Its specific substitution pattern makes it a valuable scaffold for exploring structure-activity relationships (SAR). Consequently, the quality of the this compound reference standard directly impacts the validity of synthetic pathways, the accuracy of analytical method development, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison framework for scrutinizing the CoA of a this compound reference standard. We will move beyond a simple checklist, delving into the causality behind the analytical choices, interpreting the data, and comparing it against industry best practices to empower you to select a standard that guarantees precision and reliability in your work.
Deconstructing the Certificate of Analysis: A Multi-Faceted Approach
A robust CoA is not merely a statement of purity; it is a comprehensive dossier of evidence. The analytical data presented should form a self-validating system, where multiple orthogonal techniques converge to provide an unambiguous profile of the material. The evaluation of a CoA for this compound should be centered on three core pillars: Identity, Purity, and Impurity Profile.
Workflow for Reference Standard Qualification
The following diagram illustrates the logical workflow a scientist should follow when qualifying a new batch of a reference standard based on its Certificate of Analysis.
Validating a Novel Kinase Assay: A Comparative Guide Featuring 7-Bromo-3-fluoroquinoline
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the robustness of in vitro screening assays is paramount. The validation of these assays ensures the reliability and reproducibility of data, forming the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, experience-driven walkthrough of the validation process for a novel, hypothetical fluorescence-based kinase assay utilizing 7-Bromo-3-fluoroquinoline as a fluorescent probe.
This guide is not a rigid template but a dynamic framework, designed to be adapted to the specific nuances of your research. We will explore the causal logic behind each experimental choice, grounded in the principles of scientific integrity. Furthermore, we will objectively compare this novel assay with established alternative methodologies, providing the necessary data to make informed decisions for your screening campaigns.
The Rationale for a Novel Probe: The Potential of this compound
While a multitude of fluorescent probes exist for kinase activity assays, the quest for probes with superior photophysical properties, enhanced sensitivity, and novel applications is perpetual.[1][2] Quinolone derivatives, a class of heterocyclic aromatic compounds, have garnered significant interest for their fluorescent properties and have been explored as molecular probes and chemosensors.[2] this compound, a specific derivative, is a commercially available compound whose potential as a fluorescent probe in kinase assays remains largely unexplored, making it an interesting candidate for developing a next-generation assay.[3][4][5] The core hypothesis is that the electronic properties conferred by the bromo and fluoro substituents on the quinoline scaffold could lead to favorable spectral characteristics when the molecule interacts with the enzymatic pocket or a phosphorylated substrate, potentially offering a sensitive readout of kinase activity.
A Comparative Landscape of Kinase Assay Technologies
Before delving into the validation of our hypothetical assay, it is crucial to understand the existing landscape of in vitro kinase assays. The choice of assay technology is a critical decision in any drug discovery program, with each method presenting its own set of advantages and limitations.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | "Gold standard" for direct measurement, high sensitivity. | Safety concerns with radioactivity, costly waste disposal. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled peptide substrate upon phosphorylation. | Homogeneous (no-wash) format, suitable for HTS. | Requires fluorescently labeled substrate, potential for interference from colored compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on an antibody and a labeled substrate, respectively. | High sensitivity, low background, homogeneous format. | Requires specific antibodies and labeled substrates, can be expensive. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. | Universal for any kinase, high sensitivity, simple protocol. | Indirect measurement of kinase activity, susceptible to interference from compounds affecting luciferase. |
| Novel Probe Assay (Hypothetical: this compound) | Direct measurement of a change in the fluorescence signal of the probe upon interaction with the kinase or its phosphorylated product. | Potentially label-free (no labeled substrate), cost-effective, novel mechanism may reduce known interferences. | Requires extensive validation, mechanism of signal change must be thoroughly characterized. |
Validation of a Hypothetical Kinase Assay Using this compound
The validation of any new analytical method is a systematic process to confirm that it is suitable for its intended purpose.[3] We will follow the principles outlined in the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][6]
Experimental Workflow for Assay Validation
The following diagram illustrates the key stages in the validation of our hypothetical kinase assay.
Caption: A stepwise workflow for the development and validation of an in vitro kinase assay.
Detailed Validation Protocols
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Run the kinase assay under standard optimized conditions.
-
Perform the assay in the absence of the kinase to determine the background signal.
-
Run the assay in the absence of the substrate to assess any non-specific interactions of the probe with the kinase or ATP.
-
Test the assay in the presence of a known, potent inhibitor of the target kinase to demonstrate that the signal is dependent on enzymatic activity.
-
If available, test the assay against a closely related kinase to determine the selectivity of the probe's response.
-
2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a dilution series of a known phosphorylated product standard.
-
Measure the fluorescence intensity of this compound in the presence of each concentration of the phosphorylated product.
-
Plot the fluorescence intensity versus the concentration of the phosphorylated product.
-
Perform a linear regression analysis to determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
The range is the concentration interval over which the assay is linear.
-
3. Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples with known concentrations of the analyte (spiked samples) at three levels (low, medium, and high) across the determined linear range.
-
Analyze these samples using the new assay method.
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Known Concentration) * 100.
-
The acceptance criterion is typically a recovery of 80-120%.
-
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or coefficient of variation (%CV).
-
Repeatability (Intra-assay precision):
-
Prepare replicate samples (n≥6) at three concentrations (low, medium, and high).
-
Analyze all replicates on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %CV for each concentration. A %CV of <15% is generally acceptable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on at least two different days, with different analysts, and/or on different instruments.
-
Calculate the overall mean, standard deviation, and %CV. A %CV of <20% is typically the acceptance criterion.
-
5. Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Identify critical assay parameters (e.g., incubation time, temperature, ATP concentration, probe concentration).
-
Systematically vary each parameter within a defined range (e.g., ±10% of the optimal value).
-
Analyze the effect of these variations on the assay results.
-
The assay is considered robust if the results remain within the acceptance criteria for accuracy and precision despite these small variations.
-
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of our validated this compound-based assay with a standard TR-FRET assay for the same kinase target.
| Parameter | This compound Assay | TR-FRET Assay |
| Z'-Factor | 0.78 | 0.85 |
| Signal-to-Background Ratio | 12 | 25 |
| Linear Range | 0.1 - 10 µM phosphorylated product | 0.05 - 5 µM phosphorylated product |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% |
| Precision (%CV, Intermediate) | < 15% | < 10% |
| Cost per well | Low | High |
| Throughput | High | High |
| Interference from colored compounds | Moderate | Low |
| Requirement for specific antibodies | No | Yes |
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous approach to the validation of a novel in vitro kinase assay using this compound as a hypothetical fluorescent probe. By adhering to established validation guidelines and systematically evaluating key performance parameters, we can establish the reliability and suitability of a new assay for high-throughput screening.
The hypothetical data suggests that while the this compound-based assay may not achieve the same level of performance as a well-established TR-FRET assay in all metrics, its potential for lower cost and independence from specific antibodies makes it a compelling alternative.
Further research would be necessary to fully characterize the photophysical properties of this compound and its precise mechanism of fluorescence change in the context of a kinase reaction. However, the validation framework presented here provides a robust roadmap for the evaluation of this and other novel assay technologies, ultimately empowering researchers to generate high-quality, reproducible data in their quest for new therapeutic interventions.
References
- 1. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1375108-29-4|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Bromo-3-fluoroquinoline: Cross-Validation of Methodologies for Pharmaceutical Research
Abstract
7-Bromo-3-fluoroquinoline is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents.[1] Its synthesis, therefore, is a subject of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining this compound: the classical Gould-Jacobs reaction and a modern transition-metal-catalyzed approach. By detailing the underlying mechanisms, providing step-by-step experimental protocols, and presenting comparative data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific laboratory and developmental needs. We emphasize causality in experimental choices and provide a framework for the self-validation of results, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Fluoroquinoline Core
The quinoline ring system is a privileged structure in pharmacology, forming the backbone of numerous drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] this compound, in particular, offers two distinct points for further chemical modification: the bromine atom at the 7-position is amenable to various cross-coupling reactions, while the fluorine atom at the 3-position can influence the electronic properties of the heterocyclic ring.
The selection of a synthetic pathway is a critical decision in any drug development campaign, balancing factors of yield, purity, scalability, cost, and safety. This guide will dissect two divergent and representative approaches to the synthesis of this key intermediate.
Methodology I: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction, first reported in 1939, is a robust and time-honored method for constructing the 4-hydroxyquinoline core from an aniline derivative.[6][7][8] The synthesis of this compound via this pathway involves a multi-step sequence starting from a readily available substituted aniline.
The Gould-Jacobs reaction proceeds through two key stages:
-
Condensation: An aniline reacts with an ethoxymethylenemalonate ester. This is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the methylene group, displacing the ethoxy group.[6]
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization. This pericyclic reaction forms the quinoline ring, which then tautomerizes to the more stable 4-hydroxy (or 4-oxo) form.[7][9] Subsequent functional group manipulations are then required to convert the 4-hydroxy group and install the 3-fluoro substituent.
The choice of high-boiling point solvents like diphenyl ether or Dowtherm A for the cyclization step is critical; these solvents provide the necessary high temperatures (typically >240 °C) to overcome the activation energy for the ring-closing reaction.[10]
Caption: Workflow for Gould-Jacobs synthesis of this compound.
-
Step 1: Condensation. In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl 2-fluoro-2-(ethoxymethyl)malonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, cool the mixture and remove excess malonate under reduced pressure to yield the crude intermediate.
-
Step 2: Thermal Cyclization. Add the crude anilinomethylenemalonate intermediate to a flask containing a high-boiling point solvent such as diphenyl ether. Heat the solution to 250 °C for 30-60 minutes. The cyclized product will often precipitate upon cooling. Filter the solid and wash with a non-polar solvent like hexane to afford ethyl 7-bromo-3-fluoro-4-hydroxyquinoline-2-carboxylate.
-
Step 3: Saponification & Decarboxylation. Suspend the ester in a solution of sodium hydroxide in ethanol/water and reflux until hydrolysis is complete (monitored by TLC). Acidify the cooled solution with HCl to precipitate the carboxylic acid. Filter the solid, dry it, and then heat it above its melting point until gas evolution (CO₂) ceases.
-
Step 4: Deoxyfluorination. The resulting 4-hydroxyquinoline is then converted to the target compound. This typically involves a two-step process: chlorination of the hydroxyl group with a reagent like phosphorus oxychloride (POCl₃) to give 7-bromo-4-chloro-3-fluoroquinoline, followed by reductive dehalogenation of the 4-chloro group, often using catalytic hydrogenation (H₂ over Pd/C).
| Parameter | Expected Outcome | Validation Method |
| Overall Yield | 25-40% | Gravimetric analysis |
| Purity | >95% after chromatography | HPLC, ¹H NMR, ¹³C NMR |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons | Spectroscopic analysis |
| Mass Spec (ESI+) | m/z = 225.96 [M+H]⁺ | Mass spectrometry |
Methodology II: Modern Transition-Metal-Catalyzed Synthesis
Modern synthetic organic chemistry offers more direct and often more efficient routes. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation, have revolutionized the construction of complex heterocyclic systems.[2][11][12] A plausible modern approach involves building the quinoline core through a catalyzed annulation reaction.
This strategy hinges on the formation of the quinoline ring through a transition-metal-catalyzed cascade reaction. For instance, a palladium-catalyzed reaction between a 2-bromo-4-bromoaniline derivative and a suitable alkyne could construct the heterocyclic ring in a single step. The catalyst (e.g., a Pd(0) species) facilitates a sequence of oxidative addition, migratory insertion, and reductive elimination steps to form the quinoline skeleton.
The choice of ligand for the metal catalyst is paramount. Ligands modulate the electronic properties and steric environment of the metal center, directly influencing the reaction's efficiency, selectivity, and functional group tolerance. Phosphine-based ligands are commonly employed in such transformations.
Caption: Workflow for a modern transition-metal-catalyzed synthesis.
-
Step 1: Reaction Setup. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromo-6-fluoroaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a co-catalyst like copper(I) iodide (CuI, 10 mol%).
-
Step 2: Reagent Addition. Add a suitable solvent (e.g., anhydrous DMF or toluene) followed by a base (e.g., triethylamine, 2.5 eq). Finally, add the coupling partner, such as 3,3-diethoxy-1-propyne (1.2 eq), dropwise via syringe.
-
Step 3: Reaction. Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Step 4: Workup and Purification. After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then subjected to an aqueous workup (e.g., washing with water and brine). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
| Parameter | Expected Outcome | Validation Method |
| Overall Yield | 50-75% | Gravimetric analysis |
| Purity | >98% after chromatography | HPLC, ¹H NMR, ¹³C NMR |
| ¹H NMR (CDCl₃) | Peaks consistent with product structure | Spectroscopic analysis |
| Mass Spec (ESI+) | m/z = 225.96 [M+H]⁺ | Mass spectrometry |
Cross-Validation: A Comparative Analysis
| Feature | Gould-Jacobs Pathway | Transition-Metal-Catalyzed Pathway | Rationale & Field Insights |
| Yield | Lower (25-40%) | Higher (50-75%) | The classical route involves more steps, including harsh decarboxylation, leading to cumulative losses. Catalytic methods are more atom-economical. |
| Scalability | Challenging | More amenable | High-temperature thermal cyclization is difficult and potentially hazardous to scale up. Catalytic reactions often scale more predictably. |
| Safety | High-temperature, exothermic steps | Air-sensitive reagents, toxic metals | The Gould-Jacobs reaction can be violently exothermic.[13] Catalytic methods require careful handling of pyrophoric reagents and disposal of heavy metal waste. |
| Cost | Low (bulk starting materials) | High (catalysts, ligands) | Starting materials for the classical route are often inexpensive commodities. Palladium catalysts and specialized ligands represent a significant cost. |
| Versatility | Limited by aniline availability | High, modular | The modern approach allows for greater diversity by simply changing the alkyne or aniline coupling partner. |
| Purity | Byproducts from side reactions | Catalyst residues | The classical method can produce tar-like impurities at high temperatures. The modern method requires rigorous purification to remove trace metals, which is critical for pharmaceutical applications.[14] |
Conclusion and Senior Scientist Recommendation
Both the classical Gould-Jacobs reaction and modern transition-metal-catalyzed methods represent viable pathways for the synthesis of this compound.
-
The Gould-Jacobs pathway is advantageous for small-scale academic research or when cost is the primary driver and access to specialized catalysts is limited. Its reliance on fundamental, well-established reactions makes it a valuable pedagogical tool.[15] However, its harsh conditions, multi-step nature, and scalability challenges make it less suitable for industrial or large-scale drug development campaigns.
-
The Transition-Metal-Catalyzed pathway is superior in terms of efficiency, yield, and modularity. For drug development professionals, this approach offers a more direct and flexible route to the target molecule and its analogues. While the initial investment in catalysts and ligands is higher, the improved yields and cleaner reaction profiles often lead to lower costs at scale. The primary challenge lies in the removal of residual metal catalyst to meet stringent pharmaceutical standards.
Recommendation: For process development and medicinal chemistry programs where efficiency, flexibility, and scalability are paramount, investment in developing a transition-metal-catalyzed route is strongly advised. For initial exploratory synthesis or in resource-limited settings, the Gould-Jacobs reaction remains a reliable, albeit less elegant, alternative. Cross-validation of the final product's identity and purity via orthogonal analytical methods (e.g., NMR, LC-MS, elemental analysis) is mandatory regardless of the chosen route.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 11. Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Bromo-3-fluoroquinoline for Laboratory Professionals
This document provides essential, in-depth guidance for the safe handling and proper disposal of 7-Bromo-3-fluoroquinoline (CAS No. 1375108-29-4).[1][2] As a halogenated heterocyclic compound integral to many research and development pipelines, its management from acquisition to disposal demands rigorous adherence to safety and regulatory protocols. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary procedural and causal information to manage this chemical waste safely, ensuring personnel safety and environmental compliance.
Core Principles: Hazard Identification and Immediate Safety
Before any handling or disposal procedure, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated quinolines allows for a reliable hazard assessment.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4][5][6]
-
Environmental Hazards: Fluoroquinolone compounds can be toxic to aquatic life and may persist in the environment.[7][8] Discharge into the environment and sewer systems must be strictly avoided.[9]
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[4][5] |
| Hand | Chemical-impermeable gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[6] |
| Body | A properly fastened laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory | A NIOSH-approved respirator is required if handling fine powders outside of a fume hood or if dust is generated. | Minimizes the risk of inhaling irritating particles.[3] |
Work Area Requirement: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][5]
The Critical First Step: Waste Classification and Segregation
Proper disposal begins with correct classification. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[10][11] This classification is critical because halogenated waste streams require specific disposal methods—typically high-temperature incineration with flue gas scrubbing to neutralize resulting acids like hydrobromic acid (HBr) and hydrofluoric acid (HF).[9][12]
Mixing halogenated and non-halogenated waste streams leads to cross-contamination, making the entire volume of waste more hazardous and significantly increasing disposal costs.[13]
Segregation Protocol
| Waste Stream | Segregation Guideline |
| This compound (Solid) | Collect in a dedicated, clearly labeled hazardous waste container for Halogenated Organic Solids .[14] |
| Contaminated Lab Supplies (Solid) | Items such as gloves, weigh boats, and absorbent pads must also be placed in the Halogenated Organic Solids container.[15] |
| Rinsate from Decontamination (Liquid) | The first one to three rinses of contaminated glassware should be collected as Halogenated Organic Liquid Waste .[16] |
| Non-Halogenated Organic Waste | DO NOT MIX. Keep in a separate, designated container.[13] |
| Acids, Bases, Oxidizers, and Metals | DO NOT MIX. These are incompatible and can cause dangerous reactions.[11][13][14] |
Operational Plan: Step-by-Step Disposal Procedures
Follow these methodical steps for the safe disposal of unused product and contaminated materials.
Preparing the Hazardous Waste Container
-
Select the Right Container: Choose a container that is chemically compatible, leak-proof, and has a secure screw-top lid.
-
Label Correctly: Before adding any waste, affix a hazardous waste label. The label must include:
Transferring Solid Waste
-
Work in a Fume Hood: Conduct the transfer inside a chemical fume hood to contain any dust.[5]
-
Use Proper Tools: Use a dedicated spatula or scoop to transfer the solid chemical into the labeled waste container.
-
Avoid Dust Generation: Transfer the material carefully and slowly to minimize the creation of airborne dust.[14]
-
Seal Securely: Tightly seal the container lid after the transfer is complete and each time waste is added.[4][14]
Managing Empty Containers and Contaminated Glassware
-
Decontamination: Glassware that has come into contact with the chemical must be decontaminated.
-
Rinse the container or glassware three times with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the first two or three rinses as Halogenated Liquid Waste in a separate, appropriately labeled container.[16]
-
-
Empty Container Disposal:
-
After triple-rinsing, deface or remove the original product label to prevent misuse.
-
The rinsed container can then typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box), but you must follow your institution's specific guidelines.[16]
-
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[17] The response procedure depends on the scale of the spill.[18]
Spill Response Workflow
Caption: Decision workflow for managing a this compound spill.
Detailed Spill Cleanup Procedure (Minor Spills)
A minor spill is one that laboratory personnel are capable of handling safely without the assistance of emergency response personnel.[18]
-
Alert & Restrict: Immediately alert others in the area and restrict access to the spill site.[19]
-
Don PPE: Wear all PPE as listed in Section 1.[19]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, clay (kitty litter), or vermiculite.[15][18][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18] Start from the outside of the spill and work inwards to prevent it from spreading.[15]
-
Collection: Once the material is fully absorbed, carefully scoop it up using spark-proof tools and place it into your designated container for Halogenated Organic Solid Waste .[9][15]
-
Decontamination: Clean the spill area thoroughly, washing at least three times with a detergent solution followed by water.[17] Collect the washings as hazardous waste if required by your institution.
-
Disposal: Seal all contaminated cleanup materials (absorbent, gloves, wipes) in the hazardous waste container and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[3]
For a major spill —defined as one that is large in volume (>1 liter), highly volatile, or presents an immediate danger to personnel—evacuate the area immediately and contact your institution's emergency services and EHS department.[17][19]
Regulatory Compliance
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20] As a generator of hazardous waste, your laboratory is responsible for ensuring its proper management from creation to final disposal.[21] Always adhere to the specific protocols established by your institution's EHS department, as they are designed to ensure compliance with federal, state, and local regulations.
By following this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS#: 1375108-29-4 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. sunyopt.edu [sunyopt.edu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Navigating the Uncharted: A Guide to Personal Protective Equipment for -Bromo-3-fluoroquinoline
For the pioneering researchers and scientists in drug development, the introduction of a novel compound like 7-Bromo-3-fluoroquinoline into the laboratory workflow is both an opportunity for discovery and a call for meticulous safety planning. As a halogenated quinoline derivative, this compound warrants a comprehensive approach to personal protective equipment (PPE), grounded in the principles of chemical analogy, risk mitigation, and unwavering adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each procedural step.
The Imperative for Proactive Protection: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, its structural similarity to other halogenated quinolines provides a solid foundation for risk assessment. Quinolines and their derivatives can be skin, eye, and respiratory irritants.[1][2] The presence of bromine and fluorine atoms introduces the potential for heightened toxicological effects, a common characteristic of halogenated aromatic compounds. Therefore, we must operate under the precautionary principle, treating this compound as a substance with unknown but potentially significant hazards.
The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact with the solid or solutions, and accidental ingestion. Our PPE strategy is designed to create a robust barrier against these routes, ensuring the safety of the handler and the integrity of the research.
Core Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Double nitrile gloves- Impermeable lab coat or gown with long sleeves and tight-fitting cuffs- ANSI-approved safety goggles with side shields |
| Handling Potentially Dusty Material or Generating Aerosols | - All PPE for routine handling- NIOSH-approved N95 (or higher) particulate respirator |
| Spill Cleanup | - Double nitrile gloves- Impermeable, disposable gown- Chemical splash goggles and a face shield- NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a particulate pre-filter- Shoe covers |
| Waste Disposal | - Nitrile gloves- Impermeable lab coat or gown |
A Deeper Dive: The Rationale Behind Your Protective Gear
Hand Protection: Double gloving with nitrile gloves provides an essential barrier against dermal absorption. The outer glove can be removed if contamination is suspected, protecting the inner glove and the handler's skin. Always inspect gloves for any signs of degradation or punctures before use.[1][2]
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from accidental splashes of solutions or contact with airborne powder.[1] When there is a significant risk of splashing, such as during bulk transfers or reactions, a face shield should be worn over the goggles for an added layer of protection.
Body Protection: An impermeable lab coat or gown protects the skin and personal clothing from contamination. It should have long sleeves and tight-fitting cuffs to minimize the risk of exposure to the arms and wrists.
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] For tasks with a higher potential for generating dust or aerosols, a NIOSH-approved N95 particulate respirator is necessary.[1] In the event of a spill or when engineering controls are not sufficient, an air-purifying respirator with appropriate cartridges provides a higher level of protection against vapors and particulates.[4][5]
Operational Plan for Safe Handling: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram and procedural steps outline the critical path for handling this compound.
Caption: A generalized workflow for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the available safety information for analogous compounds and understand the potential hazards.
-
Designated Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before starting the experiment to minimize movement in and out of the handling area.
-
Donning PPE: Wash hands thoroughly before putting on any PPE. Don an impermeable lab coat, followed by safety goggles. Then, put on the first pair of nitrile gloves, followed by a second pair over the first. If required, don the appropriate respiratory protection.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to prevent the dispersal of dust.
-
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding. Avoid direct contact with the substance at all times.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., acetone), and the rinsate collected as hazardous waste.[3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, clearly labeled, and sealed container.[3][6]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first and disposed of in the hazardous waste container. Then, remove the lab coat, safety goggles, and finally the inner pair of gloves. Wash hands thoroughly after removing all PPE.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3]
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.
-
Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment for groundbreaking scientific discoveries. Always prioritize safety and consult with a qualified safety professional to conduct a thorough risk assessment before initiating any new procedures with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
